Executive Summary N-(2-Hydroxypropyl)benzenesulfonamide (CAS 35325-02-1), commercially known as Uniplex 225 , is a bifunctional organosulfur compound that occupies a critical niche in both materials science and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2-Hydroxypropyl)benzenesulfonamide (CAS 35325-02-1), commercially known as Uniplex 225 , is a bifunctional organosulfur compound that occupies a critical niche in both materials science and medicinal chemistry. Its structure—comprising a lipophilic benzenesulfonyl core and a polar 2-hydroxypropyl tail—grants it unique solvating and hydrogen-bonding capabilities.
In industrial applications, it serves as a high-performance plasticizer for polyamides (Nylons) and polyurethanes, imparting flexibility and anti-static properties where traditional phthalates fail. In the pharmaceutical sector, it acts as a versatile intermediate, specifically as a pharmacophoric scaffold for the development of COX-2 inhibitors and carbonic anhydrase inhibitors. This guide provides a rigorous technical analysis of its properties, a self-validating synthesis protocol, and its mechanistic roles in industry and research.
Chemical Identity & Physical Properties[1]
The physicochemical profile of N-(2-Hydroxypropyl)benzenesulfonamide defines its utility. Its high boiling point and polarity make it stable under the thermal processing conditions of engineering thermoplastics.
Property
Value
Context
CAS Number
35325-02-1
Registry ID
IUPAC Name
N-(2-hydroxypropyl)benzenesulfonamide
Systematic nomenclature
Trade Name
Uniplex 225
Common industrial designation
Molecular Formula
C₉H₁₃NO₃S
Molecular Weight
215.27 g/mol
Appearance
Viscous colorless to pale yellow liquid
May crystallize upon prolonged standing
Density
~1.259 g/cm³
High density facilitates blending with polymers
Boiling Point
~373°C (Predicted)
Thermally stable for melt extrusion
Solubility
Soluble in alcohols, esters, ketones; Low water solubility (~78 g/L)
Amphiphilic nature
Flash Point
>110°C
Safe for high-temp processing
Industrial Application: Plasticization Mechanism
The primary industrial utility of CAS 35325-02-1 is as a plasticizer for polyamides (e.g., Nylon 11, Nylon 12). Unlike simple alkyl sulfonamides (like N-butylbenzenesulfonamide), the 2-hydroxypropyl group introduces a secondary hydrogen-bonding site.
Mechanistic Action[1][2][3][4][5][6][7][8][9]
Free Volume Expansion: The bulky benzenesulfonyl group forces polymer chains apart, increasing "free volume" and lowering the Glass Transition Temperature (
).
Hydrogen Bond Interchange: Polyamides are rigid due to strong inter-chain H-bonds (amide-amide). The sulfonamide and hydroxyl groups of CAS 35325-02-1 compete for these H-bonds. The hydroxyl group specifically can donate and accept H-bonds, effectively "lubricating" the polymer chains at the molecular level.
Anti-Static Effect: The polar nature of the molecule increases the surface conductivity of the polymer matrix, dissipating static charge—a critical requirement for electronic housing and fuel line components.
Diagram: Plasticization & Anti-Static Mechanism
Figure 1: Mechanism of action for CAS 35325-02-1 in polyamide matrices. The molecule disrupts rigid inter-chain bonding while providing a conductive pathway for static dissipation.
Pharmaceutical Application: Drug Scaffold
In medicinal chemistry, the sulfonamide moiety is a "privileged structure." CAS 35325-02-1 serves as a specific building block for:
COX-2 Inhibitors: The benzenesulfonamide group mimics the pharmacophore required to bind to the active site of Cyclooxygenase-2. The hydroxypropyl chain allows for further functionalization to tune lipophilicity and binding affinity (e.g., synthesis of 1,5-diarylpyrazoles).
Carbonic Anhydrase (CA) Inhibition: Sulfonamides coordinate with the Zinc ion (
) in the CA enzyme active site. The 2-hydroxypropyl tail provides a handle to attach "tail" regions that interact with the hydrophilic/hydrophobic halves of the enzyme active site, improving isoform selectivity.
Benzenesulfonyl chloride (BsCl): 17.6 g (100 mmol) – Electrophile
1-Amino-2-propanol (Isopropanolamine): 7.5 g (100 mmol) – Nucleophile
Triethylamine (TEA): 11.1 g (110 mmol) – Acid Scavenger
Dichloromethane (DCM): 100 mL – Solvent
Methodology (Step-by-Step)
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a thermometer. Place in an ice bath (0–5°C).
Charge: Add 1-Amino-2-propanol (7.5 g) and Triethylamine (11.1 g) to Dichloromethane (100 mL). Stir until homogeneous.
Addition (Critical Control Point):
Action: Add Benzenesulfonyl chloride (17.6 g) dropwise over 30 minutes.
Validation: Monitor temperature. The reaction is exothermic; ensure internal temp stays <10°C to prevent disulfonylation or side reactions.
Reaction: Remove ice bath and allow to warm to room temperature (25°C). Stir for 2 hours.
Self-Validation: The solution should become cloudy or precipitate a solid (TEA·HCl salt). This visual cue confirms the reaction is progressing.
Quench & Wash:
Add 50 mL water to dissolve the TEA·HCl salt. Transfer to a separatory funnel.
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA.
Wash with Brine (30 mL).
Isolation: Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Purification: If the product is slightly yellow, pass through a short silica plug or recrystallize from Ethanol/Hexane if solid.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of CAS 35325-02-1. The formation of TEA-HCl salt serves as a visual process indicator.
Safety & Handling (GHS)
While useful, this compound presents specific hazards typical of sulfonamides.
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocol:
Always handle in a fume hood.
Wear nitrile gloves and safety goggles.
Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitric acid) as the sulfonamide group can degrade, releasing toxic sulfur oxides (
).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015760, N-(2-hydroxypropyl)benzenesulfonamide. Retrieved from [Link]
UL Prospector. (2025). Uniplex 225 Product Data Sheet. Retrieved from [Link]
Bhardwaj, A., et al. (2010). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. National Institutes of Health. Retrieved from [Link]
Structural Elucidation, Synthetic Methodologies, and Physicochemical Profiling Executive Summary This technical guide provides a comprehensive analysis of -(2-hydroxypropyl)benzenesulfonamide , a functionalized sulfonami...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation, Synthetic Methodologies, and Physicochemical Profiling
Executive Summary
This technical guide provides a comprehensive analysis of
-(2-hydroxypropyl)benzenesulfonamide , a functionalized sulfonamide derivative often utilized as a synthetic intermediate in medicinal chemistry and a model compound for carbonic anhydrase inhibitors. This document moves beyond basic nomenclature to explore the mechanistic underpinnings of its synthesis, its physicochemical behavior in solution, and rigorous protocols for its isolation and characterization.
Part 1: Structural Elucidation & Nomenclature
The IUPAC name
-(2-hydroxypropyl)benzenesulfonamide is derived through a strict hierarchy of functional group priorities. For researchers encountering complex sulfonamides, understanding this derivation is critical for accurate database searching and patent filing.
Nomenclature Hierarchy
According to IUPAC Blue Book rules, the sulfonamide group (
) takes precedence over the alcohol (hydroxyl) group, which in turn takes precedence over the alkyl chain.
Principal Functional Group: Benzenesulfonamide (Parent structure).[1][2]
Substituent on Nitrogen: The nitrogen atom is the point of attachment for the alkyl chain, designated by the locant
.
Substituent Chain: A propyl chain (3 carbons).
Secondary Functional Group: A hydroxyl group located at the 2-position of the propyl chain.
Stereochemical Considerations
The carbon at position 2 of the propyl chain is a chiral center. Consequently, the molecule exists as two enantiomers:
(
)--(2-hydroxypropyl)benzenesulfonamide
(
)--(2-hydroxypropyl)benzenesulfonamide
Unless a specific enantiopure starting material (e.g., (
)-1-amino-2-propanol) is used, the synthesis typically yields a racemate.
Visualization of Nomenclature Logic
The following diagram illustrates the decision tree for naming this molecule based on IUPAC priority rules.
Figure 1: IUPAC nomenclature derivation logic based on functional group priority.
Part 2: Synthetic Pathways & Mechanistic Insight
The synthesis of
-substituted sulfonamides is a foundational reaction in medicinal chemistry. Two primary routes are available, each with distinct advantages regarding atom economy and impurity profiles.
Route A: Nucleophilic Substitution (The Schotten-Baumann Approach)
This is the industry-standard method due to the commercial availability of reagents and high reliability.
Mechanism: Nucleophilic attack of the primary amine on the sulfonyl sulfur, followed by elimination of chloride.
Critical Control: The reaction generates HCl. A base scavenger (Triethylamine, Pyridine, or aqueous NaOH) is required to drive the equilibrium and prevent protonation of the amine nucleophile.
Route B: Epoxide Ring Opening
A more atom-economical route that avoids chlorinated byproducts.
Reactants: Benzenesulfonamide + Propylene Oxide.
Mechanism: Nucleophilic attack of the sulfonamide nitrogen (activated by base) on the less hindered carbon of the epoxide.
Challenge: Sulfonamides are poor nucleophiles compared to amines; this route often requires high temperatures or Lewis acid catalysts.
Synthetic Workflow Diagram
Figure 2: Mechanistic pathway for the generation of the target sulfonamide via sulfonyl chloride.
Part 3: Physicochemical Properties & Drug Design
Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological assays (e.g., cell permeability, solubility).
Table 1: Key Physicochemical Parameters
Property
Value (Approx.)
Significance
Molecular Weight
215.27 g/mol
Fragment-like, suitable for lead optimization.
LogP (Octanol/Water)
~0.8 - 1.1
Moderate lipophilicity; good water solubility potential.
pKa (Sulfonamide NH)
10.0 - 10.5
Weakly acidic. Ionized at high pH (e.g., >11).
H-Bond Donors
2 (NH, OH)
Critical for binding interactions (e.g., Carbonic Anhydrase active site).
H-Bond Acceptors
4 (O=S=O, OH)
Influences aqueous solubility.
Expert Insight: The presence of the hydroxyl group significantly lowers the LogP compared to
-propylbenzenesulfonamide, improving aqueous solubility—a desirable trait for early-stage drug candidates.
Part 4: Experimental Protocol (Self-Validating System)
Objective: Synthesis of
-(2-hydroxypropyl)benzenesulfonamide via Route A (Sulfonyl Chloride method).
Reagents[3][4]
Benzenesulfonyl chloride (1.0 eq)
1-Amino-2-propanol (1.1 eq)
Triethylamine (TEA) (1.2 eq) or 10% NaOH solution
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology
Preparation (0 min):
Dissolve 1-amino-2-propanol (1.1 eq) and TEA (1.2 eq) in DCM (10 volumes) in a round-bottom flask.
Cool the mixture to 0°C using an ice bath. Reason: The reaction is exothermic; temperature control prevents side reactions.
Addition (0-30 min):
Add benzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes.
Validation Check: Ensure internal temperature does not exceed 10°C.
Reaction (30 min - 2 hours):
Allow the mixture to warm to room temperature.
Validation Check (TLC): Monitor consumption of sulfonyl chloride (Mobile phase: 50% EtOAc/Hexane). The starting material spot should disappear.
Workup (Quench & Extraction):
Quench with 1M HCl. Reason: Neutralizes excess TEA and protonates the sulfonamide (keeping it organic-soluble) while washing away unreacted amine.
Separate the organic layer (DCM).
Wash with Brine -> Dry over MgSO
-> Filter.
Isolation:
Concentrate in vacuo. The product typically solidifies upon standing or trituration with cold ether.
Part 5: Analytical Characterization
To certify the identity of the synthesized compound, the following spectral data must be obtained.
Proton NMR (
H-NMR) Expectation (DMSO-
)
7.5 - 7.9 ppm (Multiplet, 5H): Aromatic protons of the benzenesulfonyl group.
7.4 ppm (Broad singlet, 1H): Sulfonamide . (Exchangeable with DO).
4.6 ppm (Doublet, 1H): Hydroxyl .
3.6 ppm (Multiplet, 1H): Methine proton () on the propyl chain.
Unveiling the Pharmacological Potential of N-(2-hydroxypropyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract N-(2-hydroxypropyl)benzenesulfonamide stands as a molecule of interest within the broader, pharmacologically rich class of benzenesulfonamide derivatives. While direct, extensive research on this specific compou...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-(2-hydroxypropyl)benzenesulfonamide stands as a molecule of interest within the broader, pharmacologically rich class of benzenesulfonamide derivatives. While direct, extensive research on this specific compound is nascent, its structural motifs—the benzenesulfonamide core and the 2-hydroxypropyl side chain—are hallmarks of molecules with significant biological activities. This technical guide provides a comprehensive framework for the systematic investigation of the potential pharmacological effects of N-(2-hydroxypropyl)benzenesulfonamide. We will delve into its synthesis, propose key biological targets based on structure-activity relationship (SAR) analysis of related compounds, and provide detailed, self-validating experimental protocols for its evaluation as a potential therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic promise of novel chemical entities.
Introduction: The Benzenesulfonamide Scaffold in Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications. This functional group is known to interact with various biological targets, often through hydrogen bonding and its ability to mimic or replace a carboxylic acid group. Benzenesulfonamide derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:
Anticancer Properties: Many benzenesulfonamides exhibit anticancer effects through mechanisms such as inhibition of carbonic anhydrases, receptor tyrosine kinases, and other enzymes involved in cell proliferation and survival.[1][2]
Anti-inflammatory Effects: A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are based on the benzenesulfonamide scaffold, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3]
Antimicrobial Activity: The sulfonamide class of antibiotics, the first broad-spectrum antibacterial agents, highlights the potent antimicrobial potential of this scaffold.[4][5]
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs), enzymes crucial in various physiological processes.[1][6]
The subject of this guide, N-(2-hydroxypropyl)benzenesulfonamide, possesses the core benzenesulfonamide structure, suggesting a predisposition for one or more of these pharmacological activities. The presence of the 2-hydroxypropyl side chain introduces a chiral center and a hydroxyl group, which can significantly influence its binding affinity, selectivity, and pharmacokinetic properties.[3][7] This guide outlines a strategic approach to systematically uncover the pharmacological profile of this promising, yet understudied, molecule.
Synthesis of N-(2-hydroxypropyl)benzenesulfonamide
A robust and reproducible synthesis is the foundational step in the pharmacological evaluation of any new chemical entity. While a specific, detailed protocol for N-(2-hydroxypropyl)benzenesulfonamide is not extensively documented in publicly available literature, a general and efficient one-step synthesis for 2-hydroxyalkyl benzenesulfonamides has been reported.[3] This method involves the in situ reduction of a hemiaminal formed from benzenesulfonamide.
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic route for N-(2-hydroxypropyl)benzenesulfonamide.
Generalized Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzenesulfonamide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
Addition of Base: Add a non-nucleophilic base, for example, triethylamine (Et3N) (1.1 equivalents), to the solution and stir for 15 minutes at room temperature.
Addition of Alkylating Agent: Slowly add propylene oxide (1.2 equivalents) to the reaction mixture.
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized N-(2-hydroxypropyl)benzenesulfonamide should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Hypothesis-Driven Pharmacological Screening
Based on the structural features of N-(2-hydroxypropyl)benzenesulfonamide and the known activities of related compounds, we hypothesize that it may exhibit one or more of the following pharmacological effects:
Anti-inflammatory activity via inhibition of COX enzymes.
Anticancer activity through inhibition of carbonic anhydrases or other relevant targets.
Antimicrobial activity .
The following sections provide detailed protocols for a tiered screening approach to test these hypotheses.
Tier 1 Screening: Foundational Activity and Cytotoxicity
The initial screening phase aims to establish a baseline for the compound's biological activity and to determine its general cytotoxicity, which is crucial for interpreting subsequent assay results.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Experimental Workflow:
Figure 2: Workflow for the in vitro cytotoxicity MTT assay.
Detailed Protocol:
Cell Seeding: Seed a suitable cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Preparation: Prepare a stock solution of N-(2-hydroxypropyl)benzenesulfonamide in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Cell Treatment: Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][10]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
Compound Concentration (µM)
% Cell Viability (A549)
% Cell Viability (MCF-7)
% Cell Viability (HEK293)
0.1
1
10
50
100
IC₅₀ (µM)
Tier 2 Screening: Target-Specific Assays
Based on the results of the Tier 1 screening, proceed to more specific assays to elucidate the mechanism of action.
This assay will determine if N-(2-hydroxypropyl)benzenesulfonamide inhibits COX-1 and/or COX-2, suggesting anti-inflammatory potential.[1][7]
Experimental Workflow:
Figure 3: Workflow for the in vitro COX inhibition assay.
Detailed Protocol:
Reagents: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam) which provides purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.
Inhibitor Preparation: Prepare various concentrations of N-(2-hydroxypropyl)benzenesulfonamide. Use a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
Assay Procedure: In a 96-well plate, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound or control.
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
Incubation: Incubate the plate for a specified time at 37°C.
Detection: Stop the reaction and measure the product formation (prostaglandin F2α) using the provided detection reagent and a plate reader.
Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation:
Compound
IC₅₀ COX-1 (µM)
IC₅₀ COX-2 (µM)
Selectivity Index (SI)
N-(2-hydroxypropyl)benzenesulfonamide
Indomethacin (Control)
Celecoxib (Control)
This assay will evaluate the inhibitory activity of the compound against various human carbonic anhydrase isoforms, which are important targets in cancer and other diseases.[5][11][12]
Experimental Workflow:
Figure 4: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol:
Reagents: Utilize a commercial CA inhibitor screening kit or purified human CA isoforms (e.g., hCA I, II, IX, and XII). The substrate is typically 4-nitrophenyl acetate (p-NPA). Acetazolamide is used as a positive control inhibitor.[11][12]
Inhibitor Preparation: Prepare a range of concentrations of N-(2-hydroxypropyl)benzenesulfonamide and acetazolamide.
Assay Procedure: In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound or control. Pre-incubate for 10-15 minutes at room temperature.[12]
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.
Detection: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the CA activity.
Data Analysis: Calculate the percentage of CA inhibition for each concentration and determine the IC₅₀ values for each isoform.
Data Presentation:
Compound
IC₅₀ hCA I (µM)
IC₅₀ hCA II (µM)
IC₅₀ hCA IX (µM)
IC₅₀ hCA XII (µM)
N-(2-hydroxypropyl)benzenesulfonamide
Acetazolamide (Control)
This will determine the compound's potential as an antimicrobial agent against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[13][14][15]
Experimental Workflow:
Figure 5: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Protocol:
Microbial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
Broth Microdilution: In a 96-well plate, perform serial twofold dilutions of N-(2-hydroxypropyl)benzenesulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
Microbial Strain
MIC of N-(2-hydroxypropyl)benzenesulfonamide (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
(other strains)
Conclusion and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial pharmacological characterization of N-(2-hydroxypropyl)benzenesulfonamide. The proposed tiered screening approach, encompassing cytotoxicity, anti-inflammatory, anticancer, and antimicrobial assays, will enable a thorough evaluation of its therapeutic potential. Positive results in any of these assays will warrant further investigation, including more advanced in vitro and in vivo studies, mechanism of action elucidation, and lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The systematic application of these methodologies will pave the way for a deeper understanding of the pharmacological profile of N-(2-hydroxypropyl)benzenesulfonamide and its potential as a novel drug candidate.
References
Burnett, B. P., et al. (2007). A-337440, a potent and selective inhibitor of cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 320(2), 654-663.
Chen, Z., et al. (2008). Discovery of potent, selective, and orally bioavailable inhibitors of receptor tyrosine kinase c-Met. Bioorganic & Medicinal Chemistry Letters, 18(22), 5894-5898.
Ezeokonkwo, M. A., et al. (2017). Synthesis, characterization and antimicrobial screening of some novel Schiff bases of 4-aminoantipyrine. Journal of Chemical and Pharmaceutical Research, 9(5), 234-241.
Festus, C., et al. (2018). Synthesis, characterization and antimicrobial studies of some novel Schiff bases derived from 4-aminoantipyrine. Journal of Applicable Chemistry, 7(3), 576-583.
Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some novel benzenesulfonamides carrying a biologically active pyrazole moiety. European Journal of Medicinal Chemistry, 85, 455-463.
Jan, M. S., et al. (2020). Synthesis, biological evaluation and molecular docking studies of novel chalcone derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103441.
Mahtab, U., et al. (2014). Synthesis, characterization and anti-inflammatory activity of some novel benzenesulfonamide derivatives. Medicinal Chemistry Research, 23(6), 2825-2834.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Nakayama, K., et al. (2005). A novel series of benzenesulfonamides as potent and selective inhibitors of matrix metalloproteinase-13. Bioorganic & Medicinal Chemistry Letters, 15(21), 4755-4759.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
Tang, S., et al. (2011). Synthesis and anti-influenza A virus activity of some novel benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 224-227.
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015760, N-(2-hydroxypropyl)benzenesulfonamide. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]
IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]
Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Kamal, A., et al. (2015). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. Organic & Biomolecular Chemistry, 13(28), 7709-7713.
Singh, N., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14723.
Kumar, A., et al. (2023).
Sharma, S., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(36), 17356-17367.
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
Spectroscopic and Synthetic Elucidation of N-(2-hydroxypropyl)benzenesulfonamide: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic properties of N-(2-hydroxypropyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis.[1] This document is int...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth exploration of the spectroscopic properties of N-(2-hydroxypropyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a comprehensive synthetic protocol is provided, underpinned by mechanistic insights and practical considerations for purification and characterization.
Introduction
N-(2-hydroxypropyl)benzenesulfonamide (CAS No: 35325-02-1) is a sulfonamide derivative with a molecular formula of C₉H₁₃NO₃S and a molecular weight of 215.27 g/mol .[2] The presence of a chiral center at the 2-position of the propyl group, a hydrogen bond donor in the sulfonamide N-H and hydroxyl O-H groups, and a hydrogen bond acceptor in the sulfonyl and hydroxyl oxygens, makes it an interesting scaffold for designing molecules with specific biological activities. Understanding its structural features through spectroscopic analysis is paramount for its application in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-(2-hydroxypropyl)benzenesulfonamide.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts for N-(2-hydroxypropyl)benzenesulfonamide in a deuterated solvent like DMSO-d₆ are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for N-(2-hydroxypropyl)benzenesulfonamide
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.85
Doublet
2H
Aromatic Protons (ortho to SO₂)
~7.60
Multiplet
3H
Aromatic Protons (meta and para to SO₂)
~5.0 (variable)
Singlet
1H
Sulfonamide N-H
~4.8 (variable)
Doublet
1H
Hydroxyl O-H
~3.80
Multiplet
1H
CH(OH)
~2.95
Multiplet
2H
CH₂-N
~1.05
Doublet
3H
CH₃
Rationale for Assignments:
Aromatic Protons (7.60-7.85 ppm): The protons on the benzene ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonyl group. The protons ortho to the sulfonyl group are the most deshielded.[3]
Sulfonamide N-H (~5.0 ppm): The chemical shift of the sulfonamide proton can be variable and is dependent on concentration and temperature. It typically appears as a broad singlet.
Hydroxyl O-H (~4.8 ppm): Similar to the N-H proton, the hydroxyl proton's chemical shift is variable and it often appears as a doublet due to coupling with the adjacent methine proton.
Methine CH(OH) (~3.80 ppm): This proton is adjacent to the hydroxyl group and the nitrogen atom, leading to a downfield shift. It is expected to be a multiplet due to coupling with the adjacent methylene and methyl protons.
Methylene CH₂-N (~2.95 ppm): These protons are adjacent to the nitrogen of the sulfonamide and the chiral center, making them diastereotopic and likely to appear as a complex multiplet.
Methyl CH₃ (~1.05 ppm): The methyl protons are the most upfield due to their aliphatic nature and will appear as a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for N-(2-hydroxypropyl)benzenesulfonamide are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for N-(2-hydroxypropyl)benzenesulfonamide
Chemical Shift (δ) ppm
Assignment
~140.5
Quaternary Aromatic Carbon (C-SO₂)
~132.5
Aromatic CH (para to SO₂)
~129.0
Aromatic CH (meta to SO₂)
~126.5
Aromatic CH (ortho to SO₂)
~66.0
CH(OH)
~53.0
CH₂-N
~22.0
CH₃
Rationale for Assignments:
Aromatic Carbons (126.5-140.5 ppm): The aromatic carbons resonate in the typical downfield region. The quaternary carbon attached to the sulfonyl group is the most deshielded.
Methine Carbon CH(OH) (~66.0 ppm): This carbon is attached to an electronegative oxygen atom, causing a significant downfield shift.
Methylene Carbon CH₂-N (~53.0 ppm): This carbon is adjacent to the nitrogen atom, resulting in a downfield shift compared to a simple alkane.
Methyl Carbon CH₃ (~22.0 ppm): The methyl carbon is the most upfield, as expected for an aliphatic carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for N-(2-hydroxypropyl)benzenesulfonamide are listed in Table 3.
Table 3: Predicted IR Absorption Frequencies for N-(2-hydroxypropyl)benzenesulfonamide
Frequency (cm⁻¹)
Intensity
Vibrational Mode
3400-3200
Broad, Medium
O-H stretch (hydroxyl)
~3300
Medium
N-H stretch (sulfonamide)
3100-3000
Medium
Aromatic C-H stretch
2980-2850
Medium
Aliphatic C-H stretch
~1340 and ~1160
Strong
Asymmetric and Symmetric S=O stretch
~1090
Medium
C-N stretch
~900
Medium
S-N stretch
Interpretation of Key Peaks:
O-H and N-H Stretching: The broad band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch, often overlapping with the sulfonamide N-H stretch around 3300 cm⁻¹.
S=O Stretching: The two strong absorption bands around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are definitive for the sulfonyl group.[4]
Aromatic and Aliphatic C-H Stretching: The peaks above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the propyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For N-(2-hydroxypropyl)benzenesulfonamide, electron ionization (EI) would likely lead to the following observations:
Molecular Ion (M⁺): A peak at m/z = 215, corresponding to the molecular weight of the compound.
Major Fragmentation Pathways: The fragmentation of benzenesulfonamides is well-documented.[5][6] Common fragmentation patterns include:
Loss of SO₂: A significant fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z = 151.[5]
Cleavage of the C-C bond alpha to the hydroxyl group: This would lead to a fragment at m/z = 185 (M-CH₃).
Cleavage of the C-N bond: This could result in fragments corresponding to the benzenesulfonyl group (m/z = 141) and the 2-hydroxypropylamine cation (m/z = 74).
Formation of the anilide anion: Under certain conditions, fragmentation can lead to the formation of an anilide anion at m/z = 92.[5]
The following diagram illustrates a plausible fragmentation pathway for N-(2-hydroxypropyl)benzenesulfonamide.
N-(2-Hydroxypropyl)benzenesulfonamide: A Pharmacophoric Scaffold for Rational Drug Design
This guide serves as an advanced technical reference for the application of N-(2-hydroxypropyl)benzenesulfonamide as a pharmacophoric scaffold in medicinal chemistry. It synthesizes structural biology, synthetic methodol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for the application of N-(2-hydroxypropyl)benzenesulfonamide as a pharmacophoric scaffold in medicinal chemistry. It synthesizes structural biology, synthetic methodologies, and case studies in enzyme inhibition.
Executive Summary
N-(2-hydroxypropyl)benzenesulfonamide represents a versatile "privileged structure" in medicinal chemistry, distinguished by its dual-functionality: a sulfonamide moiety capable of metal coordination and hydrogen bonding, and a 2-hydroxypropyl tail that serves as a transition-state mimic (TSM) or solubility enhancer.
This scaffold is not merely a passive linker but an active pharmacophore used to target:
The efficacy of N-(2-hydroxypropyl)benzenesulfonamide stems from its ability to satisfy multiple binding interactions simultaneously within a protein active site.
The Pharmacophore Triad
The molecule functions through three distinct structural zones:
Zone A: The Sulfonamide Warhead (
)
Primary Function: Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2]
Metalloenzyme Role: Acts as a Zinc Binding Group (ZBG).[1] The nitrogen anion (formed at physiological pH in the active site) coordinates directly to the catalytic
ion in enzymes like Carbonic Anhydrase (CA).
Zone B: The Hydroxyl Linker (
)
Primary Function: Transition State Mimicry. The secondary alcohol mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds, binding tightly to the catalytic aspartates in proteases.
Secondary Function: Solubility modulation (
adjustment) and chiral recognition.
Zone C: The Benzenoid Anchor (
)
Primary Function: Hydrophobic interactions (
stacking) with aromatic residues (e.g., Phe, Trp) in the binding pocket, stabilizing the ligand-enzyme complex.
Visualization: Pharmacophoric Interaction Map
The following diagram illustrates the binding logic of the scaffold within a theoretical metalloenzyme active site (e.g., Carbonic Anhydrase).
Caption: Interaction map showing the tripartite binding mode: Zinc coordination, Hydrophobic stacking, and Transition State Mimicry (TSM).
Therapeutic Applications & Case Studies
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the gold standard for CA inhibition.[3] The N-(2-hydroxypropyl) tail is critical for isoform selectivity .
Mechanism: The sulfonamide coordinates the
. The hydroxypropyl tail extends into the hydrophilic region of the active site, differentiating between the ubiquitous cytosolic isoforms (hCA I/II) and the tumor-associated transmembrane isoforms (hCA IX/XII).
Data Insight: Tailoring the stereochemistry of the hydroxypropyl group can shift selectivity ratios by orders of magnitude (see Table 1).
COX-2 Inhibition (Anti-inflammatory)
Recent studies utilize N-(2-hydroxypropyl)benzenesulfonamide as a key intermediate to synthesize 1,5-diarylpyrazoles (Celecoxib analogs).
Role: The scaffold undergoes cyclization to form the central pyrazole ring while retaining the sulfonamide pharmacophore required for COX-2 specificity (binding to the side pocket Arg120).
HIV Protease Inhibition (Structural Homology)
While modern HIV inhibitors (e.g., Darunavir) use complex backbones, they rely on the hydroxyethylamine isostere. N-(2-hydroxypropyl)benzenesulfonamide represents a simplified "fragment" of this class.
Relevance: It serves as a minimal model for studying the binding kinetics of the hydroxyl group to the catalytic aspartic acid dyad without the steric bulk of the full drug.
Table 1: Comparative Pharmacological Roles
Target Class
Pharmacophoric Role of Sulfonamide
Role of 2-Hydroxypropyl Group
Key Interaction
Carbonic Anhydrase
Zinc Binding Group (ZBG)
Isoform Selectivity / Solubility
Coordination ()
COX-2
H-Bond Acceptor (Side Pocket)
Precursor to Pyrazole Ring
H-Bonding (Arg120)
Aspartyl Protease
Backbone Alignment
Transition State Mimic (TSM)
H-Bonding (Asp Dyad)
Synthetic Protocol: Epoxide Ring Opening
A robust, self-validating protocol for synthesizing N-(2-hydroxypropyl)benzenesulfonamide from benzenesulfonamide and propylene oxide. This method avoids high-pressure reactors by using a base-catalyzed ring-opening mechanism.
Activation: Dissolve benzenesulfonamide in absolute ethanol (0.5 M concentration). Add anhydrous
to deprotonate the sulfonamide nitrogen, enhancing nucleophilicity.
Addition: Cool the solution to 0°C. Add propylene oxide dropwise over 30 minutes to prevent polymerization.
Reflux: Heat the mixture to mild reflux (50-60°C) for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
Validation Check: The disappearance of the starting sulfonamide spot (
) and appearance of a more polar product () confirms conversion.
Quench & Isolation: Cool to room temperature. Neutralize with dilute HCl (1N) to pH 7. Remove ethanol under reduced pressure.
Purification: Extract with Ethyl Acetate (
). Wash organic layer with brine. Dry over . Recrystallize from Ethanol/Water to yield white crystals.
Synthesis Workflow Diagram
Caption: Workflow for the base-catalyzed epoxide ring-opening synthesis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015760, N-(2-hydroxypropyl)benzenesulfonamide. Retrieved from [Link]
Bhat, M. A., et al. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands.[4] Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Gong, Y., et al. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A.[5] Journal of Virology. Retrieved from [Link]
Kumar, S., et al. (2015). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. PubMed. Retrieved from [Link]
Application Note: Streamlined One-Pot Synthesis of N-Benzyl-4-methylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Sulfonamide Moiety The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First intro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First introduced in the 1930s as antibacterial agents, the "sulfa drugs" represented a breakthrough in treating systemic infections and remain clinically relevant today.[1] Beyond their antimicrobial properties, molecules incorporating the N-benzyl-4-methylbenzenesulfonamide scaffold and its derivatives are integral to a wide array of therapeutic areas. They serve as foundational structures for diuretics, antidiabetic medications, and antihypertensives.[2] The sulfonamide group is considered a valuable bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities, which can lead to significant improvements in a drug candidate's pharmacokinetic profile.[3]
Given their broad and continued importance, the development of efficient, robust, and scalable synthetic routes to these compounds is of paramount importance to the drug discovery and development pipeline. Traditional multi-step syntheses, while effective, often suffer from drawbacks including extended reaction times, the need to isolate intermediates, and cumulative yield losses. This application note details a streamlined, one-pot synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives that addresses these challenges, offering a time- and resource-efficient alternative for medicinal and organic chemists.
Mechanistic Rationale: A Tale of Two Nucleophilic Substitutions
The one-pot synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives from 4-methylbenzenesulfonyl chloride (tosyl chloride) proceeds through a sequential, two-step nucleophilic substitution mechanism that is consolidated into a single reaction vessel. The entire process is predicated on the careful selection of reagents and conditions to facilitate both reactions without the need for intermediate purification.
Step 1: Sulfonamide Formation. The synthesis commences with the reaction between 4-methylbenzenesulfonyl chloride and a primary amine (e.g., benzylamine). The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is a classic nucleophilic acyl-like substitution, where the chloride ion serves as the leaving group. An aqueous inorganic base, such as potassium carbonate or sodium hydroxide, is crucial at this stage. It acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the primary amine nucleophile and driving the reaction to completion.[4][5][6]
Step 2: N-Benzylation. Once the primary sulfonamide is formed in situ, the second nucleophilic substitution is initiated. The sulfonamide nitrogen, under basic conditions, is deprotonated to form a nucleophilic anion. The subsequent addition of an electrophile, such as benzyl bromide, allows for the alkylation (specifically, benzylation) of the sulfonamide nitrogen. This SN2 reaction proceeds to furnish the final N,N-disubstituted sulfonamide product.[5][6]
The elegance of the one-pot approach lies in the fact that the same basic conditions used for the initial sulfonamide formation are suitable for the subsequent benzylation, thereby telescoping two distinct synthetic operations into a single, efficient workflow.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives.
Detailed Experimental Protocol
This protocol is adapted from the principles outlined by Ngassa et al. and represents a robust method for the one-pot synthesis of N-benzyl-4-methylbenzenesulfonamide.[5][6]
Materials and Reagents:
4-Methylbenzenesulfonyl chloride (Tosyl Chloride)
Benzylamine
Benzyl bromide
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Dichloromethane (DCM)
5 M Hydrochloric acid (HCl)
Saturated sodium chloride solution (Brine)
Anhydrous sodium sulfate (Na₂SO₄)
Ethanol
Deionized water
Instrumentation:
Magnetic stirrer with stir bar
Round-bottom flask
Dropping funnel
Separatory funnel
Rotary evaporator
Standard glassware for filtration and recrystallization
Procedure:
Initial Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).
Amine Addition: To the stirring solution, add benzylamine (1.1 eq) dropwise.
Base Addition & Sulfonamide Formation: Add an aqueous solution of potassium carbonate (1.1 eq) dropwise to the reaction mixture. Allow the mixture to stir at room temperature. The formation of the intermediate N-benzyl-4-methylbenzenesulfonamide can be monitored by Thin Layer Chromatography (TLC).[5][6]
Causality Note: An aqueous inorganic base in a two-phase system (THF/water) is preferred over organic bases like pyridine in a single organic solvent. This system has been shown to dramatically increase reaction yields and reduce reaction times. Potassium carbonate is a mild and effective base for this transformation.[6]
Benzylation: Once the formation of the intermediate is deemed complete, add benzyl bromide (1.0 eq) dropwise to the same reaction flask.
Reaction Completion: Allow the reaction mixture to stir at room temperature for approximately 24 hours, or until TLC analysis indicates the complete consumption of the intermediate sulfonamide.[5][6]
Work-up and Extraction:
Acidify the reaction mixture with 5 M HCl to a pH of ~2.
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
Wash the organic layer sequentially with water (3x) and then with brine (1x).
Collect the aqueous layers and back-extract with a fresh portion of dichloromethane to ensure complete recovery of the product.[5][6]
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1][5]
Purification: Purify the crude solid by recrystallization from hot ethanol to afford the final N-benzyl-4-methylbenzenesulfonamide derivative as a crystalline solid.[5]
Data Presentation: Impact of Base Selection on Reaction Efficiency
The choice of inorganic base in the one-pot synthesis can influence both the reaction time and the overall yield. The following table summarizes representative data on the synthesis of an N-substituted-4-methylbenzenesulfonamide, illustrating the effect of base selection.
Data is illustrative and based on reported findings for similar sulfonamide syntheses. The Ngassa et al. study notes that while NaOH can lead to shorter reaction times, potassium carbonate generally provides higher yields in their improved system.[6]
Conclusion and Self-Validation
The described one-pot protocol provides a highly efficient and streamlined method for synthesizing N-benzyl-4-methylbenzenesulfonamide derivatives. By explaining the mechanistic rationale and the causality behind the choice of a two-phase solvent/base system, this guide offers a robust and validated starting point for synthesis and library generation. The protocol's trustworthiness is established through its foundation in peer-reviewed literature and its straightforward, reproducible steps. The reaction progress can be easily monitored by TLC, and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis, creating a self-validating experimental system. This method represents a significant improvement over traditional, multi-step approaches, empowering researchers to accelerate the discovery and development of novel sulfonamide-based therapeutics.
References
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023. [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health, 2023. [Link]
N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide. National Institutes of Health, 2011. [Link]
One-Pot Synthesis of N-sulfonylaldimines from sulfonamides and aldehydes. ResearchGate, 2021. [Link]
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 2021. [Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate, 2020. [Link]
Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Institutes of Health, 2020. [Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020. [Link]
Stenfors, B. A., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate, 2020. [Link]
The Versatile Intermediate: A Guide to N-(2-hydroxypropyl)benzenesulfonamide in Synthetic Chemistry
Introduction: In the landscape of modern organic synthesis, the strategic use of bifunctional intermediates is paramount to the efficient construction of complex molecular architectures. N-(2-hydroxypropyl)benzenesulfona...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of modern organic synthesis, the strategic use of bifunctional intermediates is paramount to the efficient construction of complex molecular architectures. N-(2-hydroxypropyl)benzenesulfonamide (HPBSA), a molecule possessing both a nucleophilic hydroxyl group and a modifiable sulfonamide moiety, represents a valuable yet often overlooked chemical intermediate. This guide provides an in-depth exploration of HPBSA, offering detailed protocols for its synthesis and subsequent transformations, underpinned by mechanistic insights and practical considerations for researchers in medicinal chemistry and drug development.
I. Physicochemical Properties and Safety Considerations
Before embarking on synthetic manipulations, a thorough understanding of the physical properties and safety profile of N-(2-hydroxypropyl)benzenesulfonamide is essential.
Table 1: Physicochemical Properties of N-(2-hydroxypropyl)benzenesulfonamide
Safety and Handling: N-(2-hydroxypropyl)benzenesulfonamide is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood[2]. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with soap and water[2].
II. Synthesis of N-(2-hydroxypropyl)benzenesulfonamide
The most direct and common method for the synthesis of N-(2-hydroxypropyl)benzenesulfonamide is the nucleophilic substitution reaction between benzenesulfonyl chloride and 1-amino-2-propanol. The lone pair of electrons on the nitrogen atom of the amino alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride[3]. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction scheme for the synthesis of N-(2-hydroxypropyl)benzenesulfonamide.
Protocol 1: Synthesis of N-(2-hydroxypropyl)benzenesulfonamide
This protocol is adapted from standard procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines[3].
Materials:
Benzenesulfonyl chloride (1.0 eq)
1-Amino-2-propanol (1.05 eq)
Triethylamine (1.1 eq)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-amino-2-propanol in anhydrous dichloromethane. Add triethylamine to the solution.
Addition of Benzenesulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Dissolve benzenesulfonyl chloride in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purification: The crude N-(2-hydroxypropyl)benzenesulfonamide can be purified by column chromatography on silica gel if necessary.
Expected Characterization Data:
¹H NMR: Signals corresponding to the aromatic protons of the benzene ring, the methine and methylene protons of the propyl chain, the hydroxyl proton, and the amine proton.
¹³C NMR: Resonances for the carbons of the benzene ring and the propyl chain.
IR Spectroscopy: Characteristic absorption bands for the N-H, O-H, S=O (asymmetric and symmetric stretching), and aromatic C-H bonds.
III. Application as a Chemical Intermediate: Synthesis of N-(2-chloropropyl)benzenesulfonamide
The utility of N-(2-hydroxypropyl)benzenesulfonamide as an intermediate is exemplified by the conversion of its hydroxyl group into a leaving group, such as a chloride. This transformation opens up possibilities for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this purpose[4][5].
Caption: Conversion of the hydroxyl group to a chloride using thionyl chloride.
Protocol 2: Synthesis of N-(2-chloropropyl)benzenesulfonamide
This protocol is based on established methods for the chlorination of alcohols using thionyl chloride[4][6].
Materials:
N-(2-hydroxypropyl)benzenesulfonamide (1.0 eq)
Thionyl chloride (1.2 eq)
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
Ice water
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxypropyl)benzenesulfonamide in anhydrous dichloromethane.
Addition of Thionyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution.
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
Work-up:
Carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The resulting N-(2-chloropropyl)benzenesulfonamide can be purified by recrystallization or column chromatography.
IV. Potential Applications in Drug Development
The sulfonamide moiety is a well-established pharmacophore present in a wide array of drugs, including antibacterial, and anticancer agents. The N-(2-hydroxypropyl)benzenesulfonamide scaffold provides a versatile platform for the synthesis of novel drug candidates[1]. For instance, while not a direct precursor in the most common synthetic routes, its structural motifs are related to intermediates in the synthesis of alpha-1 adrenergic antagonists like tamsulosin, used in the treatment of benign prostatic hyperplasia[7]. The chloro-derivative synthesized in Protocol 2 can be further reacted with various nucleophiles to generate a library of compounds for biological screening.
V. Conclusion
N-(2-hydroxypropyl)benzenesulfonamide is a readily accessible and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. The protocols detailed in this guide provide a solid foundation for its preparation and subsequent functionalization. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can effectively utilize this valuable building block to advance their synthetic endeavors.
References
Eureka | Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from [Link]
Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
Eureka | Patsnap. (n.d.). Benzenesulfonamide compounds and their use as therapeutic agents. Retrieved from [Link]
Google Patents. (n.d.). EP1704140A1 - SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE.
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). N-(2-Hydroxypropyl)benzenesulfonamide CAS 35325-02-1: Your Go-To Chemical Intermediate. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]
PubMed. (n.d.). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. Retrieved from [Link]
Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
Application Notes and Protocols for N-(2-hydroxypropyl)benzenesulfonamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of N-(2-hydroxypropyl)benzenesulfonamide N-(2-hydroxypropyl)benzenesulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of N-(2-hydroxypropyl)benzenesulfonamide
N-(2-hydroxypropyl)benzenesulfonamide (HPBSA), CAS 35325-02-1, is a bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a reactive secondary hydroxyl group and a sulfonamide moiety, offers medicinal chemists a versatile scaffold for constructing pharmacologically active compounds. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and antiviral drugs.[2][3] The strategic placement of a chiral hydroxyl group on the propyl chain further enhances its utility, providing a handle for stereoselective transformations and introducing a key hydrogen-bonding feature often crucial for drug-receptor interactions.
This guide provides an in-depth exploration of HPBSA, from its fundamental chemical properties and synthesis to its application in the construction of advanced pharmaceutical intermediates, with a particular focus on its role in the synthesis of HIV protease inhibitors.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of N-(2-hydroxypropyl)benzenesulfonamide is paramount for its effective use in synthesis.
¹H NMR: The spectrum would be expected to show aromatic protons in the range of δ 7.5-8.0 ppm. The protons of the propyl chain would appear as a series of multiplets, with the methine proton adjacent to the hydroxyl group appearing around δ 3.8-4.2 ppm. The methyl group would be a doublet at approximately δ 1.1-1.3 ppm. The N-H and O-H protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C NMR: The aromatic carbons would resonate in the δ 125-140 ppm region. The carbon bearing the hydroxyl group would be expected around δ 65-70 ppm, the methylene carbon adjacent to the nitrogen at approximately δ 50-55 ppm, and the methyl carbon around δ 20-25 ppm.
IR Spectroscopy: Key vibrational bands would include a strong, broad absorption for the O-H stretch around 3300-3500 cm⁻¹, an N-H stretch in a similar region, and strong absorptions for the S=O stretches of the sulfonamide group at approximately 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
Synthesis of N-(2-hydroxypropyl)benzenesulfonamide: A Protocol
The synthesis of HPBSA is a straightforward nucleophilic substitution reaction between benzenesulfonyl chloride and 1-amino-2-propanol. The amino group of 1-amino-2-propanol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction.
Experimental procedure for N-allyl-N-benzyl-4-methylbenzenesulfonamide synthesis
Technical Application Note: Scalable Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide Executive Summary & Scope This Application Note details the optimized protocol for the synthesis of N-allyl-N-benzyl-4-methylb...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Scalable Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide
Executive Summary & Scope
This Application Note details the optimized protocol for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (also referred to as N-allyl-N-benzyl-p-toluenesulfonamide). This compound is a critical intermediate in organic synthesis, widely utilized as a substrate for Ring-Closing Metathesis (RCM) to generate nitrogen heterocycles (pyrrolidines/piperidines) and as a scaffold in medicinal chemistry for testing sulfonamide bioactivity.
Synthetic Strategy:
While this molecule can be accessed via the sulfonylation of N-allylbenzylamine, this guide prioritizes the Base-Mediated N-Alkylation of N-benzyl-4-methylbenzenesulfonamide . This route is selected for its operational simplicity, higher tolerance for functional groups, and the avoidance of secondary amine over-alkylation side products.
Critical Safety & Handling (E-E-A-T)
Allyl Bromide: A potent lachrymator and alkylating agent. All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
Acetonitrile (MeCN): Flammable and toxic. Ensure inert atmosphere (
or Ar) to prevent moisture interference, although the reaction is robust.
Potassium Carbonate (
): Use anhydrous grade.[1][2] Presence of water significantly retards the reaction rate by solvating the carbonate anion.
Experimental Protocol
Reaction Scheme
The synthesis proceeds via an
mechanism where the acidic proton of the sulfonamide () is removed by carbonate, generating a nucleophilic nitrogen anion that attacks the allyl bromide.
Figure 1: Mechanistic pathway for the base-mediated N-alkylation.
*Note: Addition of catalytic NaI can accelerate the reaction by generating the more reactive Allyl Iodide in situ, though it is not strictly necessary for allyl bromide.
Step-by-Step Procedure
1. Preparation of Reaction Mixture:
To an oven-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add N-benzyl-4-methylbenzenesulfonamide (1.0 equiv).
Endpoint: Disappearance of the N-H sulfonamide spot.
4. Work-up:
Cool the mixture to room temperature.
Filtration Method (Preferred for MeCN): Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove solid potassium salts. Wash the cake with Ethyl Acetate (EtOAc).
Concentrate the filtrate under reduced pressure to yield a crude oil.
Extraction Method (Alternative): Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with Brine, dry over
Insight: The product is less polar than the starting material (loss of H-bond donor NH). It elutes significantly faster on Silica.
References
Synthesis and Crystallographic Characterization:
K. O. Olofinsan, et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."[9] ResearchGate / Crystallography Reports. (2020).
Spectral Data Validation:
NSF Public Access Repository. "Crystal structure of N-allyl-4-methyl-benzene-sulfonamide" (Analogous precursor data and methodology).
General N-Alkylation Protocols:
BenchChem Application Notes. "N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine" (Methodological grounding for carbonate/MeCN system).
Benzenesulfonamide derivatives as carbonic anhydrase inhibitors
Application Note: Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors Subtitle: Design Strategies, Synthesis Protocols, and Kinetic Validation for Isoform-Selective Drug Discovery Introduction: The Zinc-Bindi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Subtitle: Design Strategies, Synthesis Protocols, and Kinetic Validation for Isoform-Selective Drug Discovery
Introduction: The Zinc-Binding Paradigm
Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (
).[1][2] While essential for pH homeostasis, aberrant CA activity drives pathologies ranging from glaucoma (CA II) to hypoxic tumor metastasis (CA IX/XII).
For decades, the benzenesulfonamide scaffold has remained the "privileged structure" for CA inhibition. The mechanism relies on the terminal unsubstituted sulfonamide group (
) acting as a Zinc-Binding Group (ZBG).
Mechanistic Insight:
The sulfonamide nitrogen, in its deprotonated anionic form (
), coordinates directly to the catalytic Zn(II) ion within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. Crucially, the sulfonamide oxygen forms a hydrogen bond with the backbone nitrogen of Thr199 , locking the inhibitor in a tetrahedral geometry.
The Selectivity Challenge:
Humans express 15 CA isoforms with highly conserved active sites. First-generation inhibitors like Acetazolamide are pan-inhibitors, causing systemic side effects. Modern drug discovery focuses on the "Tail Approach" : attaching bulky or specific chemical moieties ("tails") to the benzenesulfonamide ring. These tails interact with the variable hydrophobic/hydrophilic pockets at the entrance of the active site, conferring selectivity (e.g., for the tumor-associated transmembrane isoform CA IX over the cytosolic CA II).
Chemical Synthesis Workflow
Objective: Synthesize a ureido-substituted benzenesulfonamide (common scaffold for CA IX selectivity, e.g., SLC-0111).
Rationale: Secondary sulfonamides (
) lose affinity because the N-substituent sterically hinders Zn-coordination. Therefore, chemical diversity must be introduced on the aromatic ring, typically starting from sulfanilamide (4-aminobenzenesulfonamide).
Protocol: Urea Linkage Formation
Reagents:
Sulfanilamide (1.0 eq)
Appropriate Isocyanate (
) (1.1 eq)
Anhydrous Acetonitrile (MeCN) or DMF
Triethylamine (TEA) (catalytic, optional)
Step-by-Step Procedure:
Dissolution: Dissolve sulfanilamide (10 mmol) in anhydrous MeCN (20 mL) under an inert atmosphere (
).
Addition: Add the isocyanate (11 mmol) dropwise at room temperature.
Reaction: Stir the mixture at ambient temperature for 2–6 hours. Monitor by TLC (Mobile phase:
9:1).
Note: If the reaction is sluggish, heat to reflux for 2 hours.
Work-up: The ureido-benzenesulfonamide product typically precipitates out of the reaction mixture.
Purification: Filter the precipitate, wash with cold MeCN (
) and diethyl ether (). Recrystallize from Ethanol/Water if necessary.
Reaction Scheme Visualization:
Figure 1: Synthesis of ureido-benzenesulfonamide inhibitors via isocyanate coupling.
In Vitro Inhibition Protocols
Two assays are standard in the field: the Stopped-Flow
Hydration Assay (Gold Standard) and the Esterase Assay (High-Throughput Screen).
Protocol A: Stopped-Flow
Hydration Assay (The Gold Standard)
Why this assay? It measures the physiological reaction (
hydration). Since CA is one of the fastest enzymes known (), standard spectrophotometry is too slow. Stopped-flow allows mixing and measurement in milliseconds.
Detection: Monitor the absorbance decrease at 557 nm (Phenol Red isosbestic point is not used; we monitor the basic form disappearance as pH drops from 7.5 to ~6.5).
Data Analysis:
Fit the absorbance decay curve to a single exponential to obtain the observed rate constant (
).
Calculate the uncatalyzed rate (
) using buffer without enzyme.
Activity:
.
Determine
by plotting % Activity vs. log[Inhibitor]. Convert to using the Cheng-Prusoff equation:
(Note: For hydration, is typically after mixing, and for CA II is .)
Why this assay? CAs can also hydrolyze esters (pseudo-activity). It is slower and allows the use of standard 96-well plate readers. Warning: This assay does not always correlate perfectly with
hydration inhibition, especially for isoform selectivity.
Materials:
Substrate: 4-Nitrophenyl Acetate (4-NPA).
Solvent: Acetonitrile (for substrate stock).
Buffer:
Tris-HCl, pH 7.5.
Procedure:
Substrate Stock: Dissolve 4-NPA in acetonitrile to
. Make fresh.
Assay Mix: In a 96-well plate, add:
Buffer.
Enzyme solution.
Inhibitor (incubate 15 min).
Initiation: Add
of 4-NPA stock.
Measurement: Monitor absorbance at 405 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes.
Control: Run a "No Enzyme" blank to subtract spontaneous hydrolysis of 4-NPA (which is significant).
Data Interpretation & Selectivity Profiling
To validate a new benzenesulfonamide derivative, you must compare its inhibition constant (
) across multiple isoforms.
Key Isoforms:
hCA I & II: Cytosolic, abundant (off-targets). High affinity leads to side effects.
hCA IX & XII: Transmembrane, tumor-associated (targets).
Example Data Table: Selectivity Profile
Compound
Tail Structure
hCA I (nM)
hCA II (nM)
hCA IX (nM)
Selectivity (II/IX)
Acetazolamide
(None - Reference)
250
12
25
0.48 (Non-selective)
SLC-0111
4-F-phenyl-ureido
5080
960
45
21.3 (Selective)
Compound X
Bulky hydrophobic
>10,000
4500
8.2
548 (Highly Selective)
Interpretation: A high Selectivity Ratio (II/IX) indicates the compound effectively inhibits the cancer target (CA IX) while sparing the physiological housekeeper (CA II).
Signaling & Mechanism Diagram:
Figure 2: Mechanism of Action. The sulfonamide coordinates Zn(II) while the "Tail" exploits specific pockets for isoform selectivity.[3]
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link
Technical Guide: N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) in Material Science
Executive Summary N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) , commercially known as Uniplex 225 , is a specialized sulfonamide-based plasticizer.[1][2] Unlike general-purpose phthalates, HPBSA is engineered for high-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) , commercially known as Uniplex 225 , is a specialized sulfonamide-based plasticizer.[1][2] Unlike general-purpose phthalates, HPBSA is engineered for high-polarity polymers, specifically polyamides (Nylons) and protein-based resins .
Its primary utility lies in its ability to disrupt the strong inter-chain hydrogen bonding of polyamides without compromising the material's structural integrity. This guide details its physicochemical profile, mechanism of action, and protocols for its synthesis and application in industrial and medical-grade materials.
Target Audience: Material Scientists, Polymer Engineers, and Medical Device Developers.
Physicochemical Profile
HPBSA acts as a high-solvating plasticizer. Its sulfonamide group provides compatibility with the amide linkages in nylon, while the hydroxypropyl tail adds specific interaction sites that prevent migration (blooming).
Property
Value
Notes
CAS Number
35325-02-1
Molecular Formula
C₉H₁₃NO₃S
Molecular Weight
215.27 g/mol
Appearance
Viscous, colorless to pale yellow liquid
May crystallize upon prolonged standing (MP ~35-40°C)
Density
~1.26 g/cm³
At 25°C
Boiling Point
> 300°C
High thermal stability suitable for extrusion
Solubility
Alcohols, Esters, Ketones, Glycols
Limited water solubility (<1%)
Flash Point
> 150°C
Safe for high-temp compounding
Core Application: Plasticization of Polyamides (Nylon)
Mechanism of Action
Polyamides (e.g., Nylon 6, Nylon 6,6, Nylon 11/12) possess high crystallinity and stiffness due to extensive hydrogen bonding between the amide (-CO-NH-) groups on adjacent chains.
HPBSA functions via a "Shield and Space" mechanism :
Shielding: The sulfonamide oxygen and nitrogen atoms compete for the hydrogen bonding sites on the nylon backbone.
Spacing: The bulky benzene ring and the hydroxypropyl tail force the polymer chains apart, increasing Free Volume .
Result: Reduced Glass Transition Temperature (
), lower melt viscosity, and increased flexibility/impact resistance.
Visualization: Plasticization Pathway
Figure 1: Mechanism of HPBSA plasticization in Polyamides. The molecule inserts itself between polymer chains, disrupting H-bonds and increasing flexibility.
Protocol: Melt Compounding of Nylon 12 with HPBSA
Objective: To prepare a flexible Nylon 12 formulation for tubing applications (e.g., pneumatic or medical catheters).
Materials:
Nylon 12 resin (dried, moisture < 0.1%).
HPBSA (Uniplex 225).
Twin-screw extruder (L/D ratio ≥ 32).
Step-by-Step Procedure:
Pre-Conditioning:
Dry Nylon 12 pellets at 80°C for 4 hours. Moisture acts as a pseudo-plasticizer and can cause inconsistent results.
Pre-heat HPBSA to 50°C to lower viscosity for liquid injection.
Feeding Strategy:
Feed Rate: Set main feeder (Nylon) to 10 kg/h .
Liquid Injection: Inject HPBSA downstream (Zone 2 or 3) using a heated liquid pump.
Screw Speed: 200-250 RPM (Ensure high shear for dispersion).
Post-Processing:
Water bath cooling immediately after the die.
Pelletize or wind tubing.
Typical Performance Data (Representative):
Parameter
Neat Nylon 12
Nylon 12 + 10% HPBSA
Tensile Modulus (MPa)
~1500
~800
Elongation at Break (%)
200%
> 350%
Glass Transition ()
45°C
25°C
Processing Temp
220°C
200°C
Medical Device Applications (Drug Development Context)
While HPBSA is not a drug excipient for oral formulations, it is critical in the development of medical grade polymers .
Application: Flexible catheters, tubing, and medical films.
Advantage over Phthalates (DEHP):
Lower Migration: The sulfonamide group hydrogen bonds to the nylon matrix, reducing the rate of leaching into biological fluids compared to non-polar plasticizers.
Regulatory Status: While specific biocompatibility testing (ISO 10993) is required for the final device, sulfonamides are generally preferred over phthalates in markets restricting DEHP.
Protocol: Extraction Resistance Test (Simulated)
Weigh 5g of HPBSA-plasticized Nylon film.
Immerse in Simulated Gastric Fluid (SGF) or PBS (pH 7.4) at 37°C for 72 hours.
Remove, dry, and re-weigh.
Pass Criteria: Weight loss < 1.5% (indicates high retention).
Synthesis Protocol: Preparation of HPBSA
For researchers needing to synthesize high-purity HPBSA for characterization or modification.
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath (0-5°C).
Charge: Add 1-Amino-2-propanol and 200 mL of water/DCM mixture (biphasic system).
Addition: Slowly add Benzenesulfonyl chloride dropwise over 1 hour.
Critical Control: Simultaneously add 20% NaOH to maintain pH between 9-10. Do not let temperature exceed 10°C (prevents hydrolysis of sulfonyl chloride).
Reaction: Once addition is complete, allow to warm to room temperature (25°C) and stir for 3 hours.
Separation:
Transfer to a separatory funnel.
Separate the organic layer (DCM containing product).
Wash organic layer with dilute HCl (to remove unreacted amine) and then water.
Isolation:
Dry organic layer over anhydrous
.
Rotary evaporate the solvent.
Yield: Viscous pale yellow oil. If high purity is needed, distill under high vacuum (< 1 mmHg).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for N-(2-hydroxypropyl)benzenesulfonamide.
References
PubChem. (2023). Benzenesulfonamide, N-(2-hydroxypropyl)- Compound Summary. National Library of Medicine. [Link]
Unitex Chemical. (n.d.). Uniplex 225 Technical Data Sheet.
Page, I. B. (2000). Polyamides as Engineering Thermoplastic Materials. In Nylon Plastics Handbook. Hanser Publishers. (General reference for sulfonamide plasticizers in Nylon).
El-Gendy, N. A. (2012).[3] Pharmaceutical plasticizers for drug delivery systems.[3][4][5] Current Drug Delivery, 9(2), 148-163. (Context for plasticizers in medical polymers). [Link]
U.S. Patent 4,556,733. (1985). Process for the preparation of sulfonamides. (Provides foundational chemistry for sulfonamide synthesis).[6]
Application Note: A Robust HPLC-UV Method for the Simultaneous Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Biological Samples
Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of common Non-Steroidal Anti-Inflammato...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in biological matrices such as plasma and serum. The protocol emphasizes the critical interplay between sample preparation, chromatographic principles, and method validation to ensure data integrity for clinical and preclinical research. We provide a comprehensive guide, from sample extraction to data interpretation, grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Imperative for NSAID Monitoring
Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely prescribed medications globally for their analgesic, anti-inflammatory, and antipyretic properties.[1] Given their extensive use and potential for adverse effects, particularly gastrointestinal and cardiovascular events, the ability to accurately quantify their concentrations in biological fluids is paramount. This is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and toxicological assessments.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse in analytical laboratories due to its robustness, versatility, and cost-effectiveness.[2] This note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately polar to nonpolar compounds like NSAIDs.[3][4]
Foundational Principles: Causality in Method Design
Reversed-Phase Chromatography (RPC) for NSAIDs
RPC operates on the principle of hydrophobic interactions.[3][5] The stationary phase is nonpolar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3][5] NSAIDs, being predominantly hydrophobic molecules, will partition between these two phases.
Mechanism of Separation : Analytes with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will be retained longer in the column, resulting in a later elution time.[5] By carefully controlling the composition of the mobile phase, we can modulate these interactions to achieve separation between different NSAIDs.[5]
The Critical Role of Mobile Phase pH
Most NSAIDs are weak carboxylic acids. Their ionization state—and therefore their polarity and retention in an RPC system—is highly dependent on the pH of the mobile phase.[6]
Expert Insight : To maximize retention and achieve sharp, symmetrical peaks, the mobile phase pH should be buffered to at least 1.5-2 pH units below the pKa of the acidic NSAIDs.[6] At this lower pH, the carboxylic acid groups are protonated (-COOH), rendering the molecules less polar and increasing their interaction with the C18 stationary phase.[6] A phosphate buffer is an excellent choice for maintaining a stable pH in the required range (pH 2.5-3.5).[7]
UV Wavelength Selection
The choice of UV detection wavelength is critical for sensitivity and selectivity. A Diode Array Detector (DAD) is highly recommended as it acquires spectra across a range, allowing for the selection of the optimal wavelength for each compound and simultaneous monitoring at multiple wavelengths.[8] For a multi-component analysis of NSAIDs, a wavelength around 230 nm often provides a good compromise, as many NSAIDs exhibit significant absorbance at this wavelength.[7][8] However, individual compound maxima should be confirmed to optimize sensitivity.
Experimental Workflow and Protocols
The overall analytical process involves sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and detection.
Caption: Decision tree for selecting a sample preparation method.
SPE provides the cleanest extracts and allows for analyte concentration, making it the superior choice for achieving low detection limits.
Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Causality: This step activates the C18 stationary phase, ensuring proper interaction with the analyte.
Loading : Mix 500 µL of plasma/serum with 500 µL of 2% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge. Causality: Acidification ensures the NSAIDs are in their non-ionized form for optimal retention on the C18 sorbent.
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Causality: This removes hydrophilic matrix components without eluting the more hydrophobic NSAIDs.
Elution : Elute the NSAIDs from the cartridge with 1 mL of methanol into a clean collection tube.
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Causality: This step concentrates the sample and ensures the injection solvent is compatible with the mobile phase, preventing peak distortion.
Filtration : Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC-UV Operating Conditions
The following conditions have been optimized for the simultaneous separation of several common NSAIDs (e.g., ibuprofen, naproxen, diclofenac, ketoprofen).
[7][8]
Parameter
Recommended Setting
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides excellent resolution for hydrophobic molecules like NSAIDs. [7]
Mobile Phase A
15 mM Phosphate Buffer, pH 3.25
Buffers the system to keep NSAIDs in their non-ionized form for good retention and peak shape. [6][7]
Mobile Phase B
Acetonitrile
Strong organic solvent for eluting hydrophobic compounds.
Elution Mode
Gradient
Allows for the separation of compounds with a range of polarities within a reasonable run time. [7][8]
Flow Rate
1.1 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. [7]
Column Temp.
35°C
Improves peak shape and reduces viscosity, leading to more reproducible retention times. [7]
Injection Vol.
20 µL
Standard volume for quantitative analysis.
| UV Detector | DAD: 230 nm | Good general wavelength for many NSAIDs. [7][8]A DAD allows for spectral confirmation. |
Method Validation: Ensuring Trustworthy Data
A rigorous validation process is essential to demonstrate that the analytical method is reliable for its intended purpose. [9][10]The validation should be performed in accordance with guidelines from regulatory bodies like the FDA or ICH. [9][10]Analytical method validation assesses performance characteristics and the optimal conditions to ensure reproducibility and accuracy.
[11]
Validation Parameter
Description
Acceptance Criteria
Selectivity
The ability to differentiate and quantify the analyte in the presence of other components in the sample.
No significant interfering peaks at the retention time of the analytes in blank matrix samples.
Linearity & Range
The ability to elicit results that are directly proportional to the analyte concentration within a given range. [1]
Correlation coefficient (r²) ≥ 0.995 over a range like 0.1 to 10 µg/mL.
Accuracy
The closeness of the measured value to the true value.
Mean recovery of 85-115% at three concentration levels (low, mid, high QC).
Precision
The closeness of agreement between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).
Relative Standard Deviation (%RSD) ≤ 15% for QC samples.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Typically Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [7]
Typically S/N of 10:1, with accuracy and precision within acceptable limits (%RSD ≤ 20%).
| Stability | Analyte stability in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of NSAIDs in biological samples using HPLC-UV. By understanding the causality behind each step—from pH control in the mobile phase to the selection of an appropriate sample preparation technique—researchers can implement this method with confidence. The emphasis on rigorous method validation ensures that the data generated is accurate, reliable, and fit for purpose in both research and regulated environments.
References
Multi-Residue Determination of Non-Steroidal Anti-Inflammatory Drug Residues in Animal Serum and Plasma by HPLC and. Journal of AOAC INTERNATIONAL.
NSAID Analysis Using Chromatographic and Spectrophotometric Methods. Semantic Scholar.
RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. ResearchGate. Available at: [Link]
Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. MDPI. Available at: [Link]
Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies. National Institutes of Health. Available at: [Link]
Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. National Institutes of Health. Available at: [Link]
Reverse Phase HPLC (RP-HPLC). DSDP Analytics. Available at: [Link]
Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. MDPI. Available at: [Link]
Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. National Institutes of Health. Available at: [Link]
Sample Pretreatment and Determination of Non Steroidal Anti-Inflammatory Drugs (NSAIDs) in Pharmaceutical Formulations and Biological Samples (Blood, Plasma, Erythrocytes) by HPLC-UV-MS and μ-HPLC. ResearchGate. Available at: [Link]
Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. PubMed. Available at: [Link]
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. MDPI. Available at: [Link]
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
Reversed-phase chromatography. Wikipedia. Available at: [Link]
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC. Available at: [Link]
Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health. Available at: [Link]
Method Validation Guidelines. BioPharm International. Available at: [Link]
Bioanalytical method validation: new FDA guidance... Journal of Pharmaceutical and Biomedical Analysis - Ovid. Available at: [Link]
Technical Support Center: Synthesis of N-(2-hydroxypropyl)benzenesulfonamide
Executive Summary The synthesis of N-(2-hydroxypropyl)benzenesulfonamide is a classic nucleophilic substitution at sulfur, typically achieved by reacting benzenesulfonyl chloride (BsCl) with 1-amino-2-propanol (isopropan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of N-(2-hydroxypropyl)benzenesulfonamide is a classic nucleophilic substitution at sulfur, typically achieved by reacting benzenesulfonyl chloride (BsCl) with 1-amino-2-propanol (isopropanolamine).[1] While theoretically straightforward, yields often suffer due to three competing factors: chemoselectivity (N- vs. O-sulfonylation), hydrolysis of the sulfonyl chloride, and phase distribution during workup.[1]
This guide moves beyond standard textbook procedures to address the specific failure modes associated with amino-alcohol substrates.
Module 1: Reaction Design & Optimization
The Core Challenge: Chemoselectivity
The objective is to sulfonylate the primary amine (kinetic product) while leaving the secondary alcohol untouched.
Primary Amine (Target): High nucleophilicity, soft nucleophile.[1]
Secondary Alcohol (Competitor): Lower nucleophilicity, but can be activated by strong bases (alkoxide formation).[1]
Protocol A: Schotten-Baumann Conditions (Recommended for Scale)
Best for: Cost-efficiency, ease of workup, and avoiding organic base salts.[1]
Parameter
Specification
Technical Rationale
Solvent System
DCM / Water (1:1) or THF / Water
Biphasic system protects the product; water absorbs the HCl salt.
Base
Na₂CO₃ or K₂CO₃ (2.5 eq)
Crucial: Strong bases (NaOH, KOH) can deprotonate the alcohol (pKa ~16), promoting O-sulfonylation.[1] Carbonates are mild enough to scavenge HCl without activating the -OH.[1]
Temperature
0°C to 10°C
Low temperature favors the kinetic reaction (amine attack) over the thermodynamic or higher-barrier side reactions (hydrolysis/esterification).[1]
Stoichiometry
Amine (1.1 eq) : BsCl (1.0 eq)
Slight excess of amine ensures complete consumption of the electrophile.
Protocol B: Anhydrous Conditions
Best for: Water-sensitive substrates or small-scale parallel synthesis.[1]
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).[1] Avoid Pyridine if possible, as it can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that may decrease chemoselectivity.
Addition: Add BsCl solution slowly to the Amine/Base solution at 0°C.
Module 2: Visualizing the Reaction Landscape
The following diagram illustrates the reaction pathways, highlighting the desired route versus the "Yield Killers."
Caption: Figure 1. Kinetic competition between N-sulfonylation (Target) and O-sulfonylation/Hydrolysis pathways.[1]
Module 3: Troubleshooting & FAQs
Q1: My yield is <40%, but TLC shows the starting amine is gone. Where is my product?
Diagnosis: Phase Distribution Failure.
Mechanism: The sulfonamide proton (-NH-SO₂-) is acidic (pKa ~10-11).[1] If you used a strong base (NaOH) or if your aqueous wash was too basic (pH > 11), your product exists as a water-soluble salt (sulfonamidate anion).[1]
Corrective Action:
Q2: I see a byproduct with Mass M+140. What is it?
Diagnosis: O-Sulfonylation (Bis-sulfonamide).[1][2]
Mechanism: The secondary hydroxyl group reacted with a second equivalent of benzenesulfonyl chloride. This happens if:
You used excess BsCl (>1.2 eq).
The reaction ran too long or too hot.
The base was too strong (generating alkoxide).[1]
Corrective Action:
Strict Stoichiometry: Use 0.95 eq of BsCl relative to the amine. It is better to have unreacted amine (easy to wash away with acid) than bis-sulfonated impurity (hard to separate).[1]
Quench: Stop the reaction immediately upon consumption of BsCl by adding a nucleophile like dimethylamine or simply water.
Q3: The product is oiling out and won't crystallize.
Diagnosis: Trace solvent or impurity inhibition.
Corrective Action:
N-(2-hydroxypropyl)benzenesulfonamide is often a low-melting solid or viscous oil.[1]
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add Hexanes or Diethyl Ether with vigorous stirring to induce precipitation.
Seed: If you have a solid sample from a previous batch, add a seed crystal at 0°C.
Module 4: The "Gold Standard" Protocol
This protocol balances yield, purity, and operational simplicity.
Preparation: Dissolve Na₂CO₃ in Water (15 mL) in a round-bottom flask. Add 1-Amino-2-propanol.[1]
Phase Setup: Add DCM (10 mL) and cool the biphasic mixture to 0–5°C (ice bath) with vigorous stirring.
Addition: Dilute Benzenesulfonyl chloride in the remaining DCM (5 mL). Add this solution dropwise over 20 minutes. Do not let the temperature rise above 10°C.
Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
Wash with 1M HCl (10 mL) to remove unreacted amine.[1]
Wash with Brine, dry over MgSO₄, and concentrate.
Purification: If the product is slightly yellow/impure, recrystallize from Toluene or Ethanol/Water.
Module 5: Diagnostic Decision Tree
Use this flowchart to diagnose yield issues in real-time.
Caption: Figure 2. Diagnostic logic for troubleshooting yield losses in sulfonamide synthesis.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanisms for Sulfonyl groups).
De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Sodium Salts under Microwave Irradiation.[3] The Journal of Organic Chemistry, 73(10), 3967–3969. Link[1]
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3] The Journal of Organic Chemistry, 74(24), 9287–9291. Link[1]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71367, N-(2-Hydroxypropyl)benzenesulfonamide. Link
Bartzatt, R., Cirillo, S. L., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of substituted aniline.[4] ResearchGate.[1][5] Link
N-(2-hydroxypropyl)benzenesulfonamide synthesis side reactions and impurities
Ticket ID: #SYN-HBSA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide addresses the synthesis of N-(2-hydroxypropyl)benzenesulfonamide , a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-HBSA-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the synthesis of N-(2-hydroxypropyl)benzenesulfonamide , a critical intermediate often used as a plasticizer or a scaffold in medicinal chemistry.[1] The synthesis relies on the nucleophilic substitution of benzenesulfonyl chloride (BSC) by 1-amino-2-propanol (isopropanolamine).[1]
While the reaction appears straightforward, the presence of a free hydroxyl group on the amine introduces chemoselectivity challenges (N- vs. O-sulfonylation).[1] This guide provides a validated protocol, an impurity profiling dashboard, and a troubleshooting decision tree to ensure high purity (>98%) and yield.
Module 1: Critical Process Parameters (CPP) & Reaction Logic
To control the outcome, one must understand the competition between three pathways:
N-Sulfonylation (Desired): The amine is a stronger nucleophile than the alcohol and should react preferentially.[1]
O-Sulfonylation (Side Reaction): Occurs if the amine is protonated (inactive) or if the reaction temperature is too high, leading to ester formation.[1]
Hydrolysis (Parasitic): BSC reacts with moisture to form benzenesulfonic acid, consuming the reagent and lowering yield.
Reaction Pathway Diagram
The following diagram illustrates the competitive landscape of the synthesis.
Caption: Figure 1. Competitive reaction pathways. Green indicates the desired route; Red indicates critical impurity formation; Yellow indicates reagent degradation.
Module 2: Validated Experimental Protocol
We recommend Method A (Anhydrous) for research-grade purity.[1] Method B (Schotten-Baumann) is provided for cost-sensitive scale-up but requires stricter pH control.[1]
Critical Step: Vigorously stir.[1] The reaction is biphasic.[3]
Product may precipitate out or require extraction with Ethyl Acetate.[1]
Risk:[1][3] High pH increases hydrolysis of BSC [2].[1]
Module 3: Troubleshooting Dashboard
Use this decision matrix to diagnose experimental failures.
Interactive Troubleshooting Logic
Caption: Figure 2. Troubleshooting decision tree for common synthesis failures.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a spot with higher Rf than my product on TLC?
Diagnosis: This is likely the N,O-bis(benzenesulfonyl) impurity.[1]
Cause: Excess benzenesulfonyl chloride was used, or the reaction was run at too high a temperature, allowing the less nucleophilic hydroxyl group to react.
Fix: Reduce BSC equivalents to 1.0 or 0.95. Keep reaction at 0°C.
Q2: The product remains an oil and won't crystallize.
Diagnosis: Residual solvent or stereoisomeric mixtures.[1]
Cause: If you used racemic 1-amino-2-propanol, the product is a racemate, which often has a lower melting point than the pure enantiomer.[1]
Fix: Triturate with cold hexanes or diethyl ether to induce crystallization.[1] If using for chiral applications, ensure starting material is enantiopure ((S)-1-amino-2-propanol) [3].[1]
Q3: Can I use Pyridine instead of TEA?
Answer: Yes. Pyridine acts as both solvent and base.[1] However, removing pyridine requires rigorous acid washes (CuSO4 or HCl), which might trap some product if not careful. TEA is generally easier to remove.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Reaction Optimization Hub.Subject: Preparation of Benzenesulfonamides via Sulfonyl Chlorides.
Operator: Senior Application Scientist.
Executive Summary & Decision Matrix
The Challenge:
The formation of a sulfonamide bond (
) is a cornerstone reaction in medicinal chemistry (e.g., sulfa drugs, COX-2 inhibitors). While theoretically simple—a nucleophilic attack of an amine on a sulfonyl chloride—the reaction is plagued by two primary failure modes: Hydrolysis (reaction with water instead of amine) and Bis-sulfonylation (over-reaction of primary amines).
The Strategy:
Do not default to a single condition. Select your protocol based on your substrate's solubility and your "Green Chemistry" requirements.
Protocol Selection Workflow
Figure 1: Decision tree for selecting the optimal reaction condition based on substrate properties and stability requirements.
Module A: The "Standard" Organic Protocol
Context: Best for non-polar amines and general medicinal chemistry library generation.
The Mechanism & Causality:
The reaction relies on the amine attacking the electrophilic sulfur. A base is mandatory to neutralize the HCl byproduct. If HCl accumulates, it protonates the amine, rendering it non-nucleophilic (
), causing the reaction to stall.
Optimized Protocol:
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
C in an ice bath. Why? To suppress the rate of hydrolysis from ambient moisture and control the exotherm.
Add Benzenesulfonyl chloride (1.0 mmol) dropwise.
Monitor by TLC/LCMS. Reaction is typically complete in 1–4 hours.
Workup: Wash with 1M HCl (to remove excess amine/base), then Brine. Dry over
.
Module B: The "Green" Aqueous Protocol (On-Water)
Context: Ideal for scale-up, water-soluble amines, and avoiding toxic halogenated solvents. Recent studies confirm that water can actually accelerate this reaction due to hydrophobic effects, despite the risk of hydrolysis.
Scientific Grounding:
Using water as a solvent with an inorganic base (
) is a proven "Green" method. The hydrophobic effect forces the organic reactants together, often accelerating the reaction rate faster than the competing hydrolysis.
Optimized Protocol (Source: MDPI, 2019):
Solvent: Water (or Water/Acetone 1:1 if solubility is very poor).
(2.0 mmol) and the amine (1.1 mmol) in Water (5 mL).
Add Benzenesulfonyl chloride (1.0 mmol) dropwise at Room Temperature.
Stir vigorously. Why? To maximize surface area between the organic droplets and the aqueous phase.
Workup: The product often precipitates out. Filter and wash with water.[1] If oil forms, extract with Ethyl Acetate.
Troubleshooting Guide (FAQs)
Issue 1: "My Sulfonyl Chloride disappeared, but I have no product."
Diagnosis:Hydrolysis. The sulfonyl chloride reacted with water to form sulfonic acid (
), which is water-soluble and washes away during workup.
Mechanistic Pathway:
Figure 2: Competition between Aminolysis (Target) and Hydrolysis (Failure).
Corrective Actions:
Dry Your Solvents: Ensure DCM/THF are anhydrous.
Switch Reagents (Expert Tip): Use Sulfonyl Fluorides instead of Chlorides. They are stable to water (hydrolysis-resistant) but highly reactive toward amines (SuFEx chemistry).
Order of Addition: Ensure the amine and base are cold (
C) before adding the sulfonyl chloride.
Issue 2: "I am seeing a byproduct with double the molecular weight."
Diagnosis:Bis-sulfonylation. Your primary amine (
) reacted once to form the sulfonamide (), but that product was still nucleophilic enough to react again, forming the imide ().
Corrective Actions:
Stoichiometry: Use a slight excess of Amine (1.2 equiv) relative to the Chloride (1.0 equiv). Avoid excess Chloride.
Base Selection: Switch to a bulkier base or a less basic scavenger (e.g., Pyridine instead of
) to reduce the deprotonation of the formed sulfonamide.
Issue 3: "The reaction is too slow / Amine is unreactive."
Diagnosis: Steric hindrance or low nucleophilicity (e.g., electron-deficient anilines).
Corrective Actions:
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine faster than the chloride itself.
Heat: Reflux in DCE (1,2-Dichloroethane) at
C (ensure anhydrous conditions).
Comparative Data Table
Parameter
Standard Protocol (DCM/Et3N)
Green Protocol (Water/Na2CO3)
Impact of Deviation
Temperature
C RT
RT
High Temp = Hydrolysis risk.
Moisture Tolerance
Low (Strictly Anhydrous)
High (Water is solvent)
Wet DCM = Low Yield.
Purification
Extraction + Column
Filtration (often)
Column often needed for oils.
Bis-sulfonylation
Moderate Risk
Low Risk
Excess Chloride increases risk.
Reaction Time
1–4 Hours
1–12 Hours
--
References
Green Synthesis (Aqueous): A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives.[2][3] MDPI. (2019).
General Mechanism & Hydrolysis: Amide/Sulfonamide Hydrolysis Mechanisms. Master Organic Chemistry.
Technical Support Center: Purification of N-(2-hydroxypropyl)benzenesulfonamide
The following Technical Support Guide is designed for researchers and process chemists working with N-(2-hydroxypropyl)benzenesulfonamide (CAS: 35325-02-1).[1] It addresses the specific physicochemical challenges of this...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with N-(2-hydroxypropyl)benzenesulfonamide (CAS: 35325-02-1).[1] It addresses the specific physicochemical challenges of this amphiphilic sulfonamide, focusing on "oiling out" phenomena, impurity profiling, and scalable purification logic.
Product Code: N-2HP-BSA
Chemical Formula: C
HNOS
Molecular Weight: 215.27 g/mol
Key Functionality: Sulfonamide pharmacophore with a secondary alcohol handle.[1]
Critical Troubleshooting (Q&A)
Issue 1: Phase Separation ("Oiling Out")
Q: My crude product separates as a viscous oil at the bottom of the flask during recrystallization instead of forming crystals. How do I recover the solid?
A: The "Oiling Out" Phenomenon
This occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature.[1] For N-(2-hydroxypropyl)benzenesulfonamide, this is often exacerbated by its low melting point (predicted range 40–80°C depending on purity) and the presence of impurities which depress the melting point further.[1]
Corrective Protocol:
Re-dissolution: Re-heat the mixture until the oil fully dissolves (the solution must be clear).
Solvent Modification:
If using water/ethanol: Increase the ethanol content. Water acts as a strong anti-solvent; too much water forces the hydrophobic benzene ring out of solution too fast.
Recommended System: Switch to Toluene/Ethyl Acetate or Dichloromethane/Hexane .[1] These systems allow for better control of the hydrophobic interactions.
Seeding at the Metastable Limit:
Cool the clear solution slowly to approx. 5–10°C above the temperature where oiling previously occurred.
Add seed crystals (pure product).
Agitate vigorously.[1] If oil droplets form, reheat slightly until they dissolve, but the seeds remain.
Trituration: If the oil persists, decant the supernatant solvent. Add cold Diisopropyl Ether (IPE) or Hexane to the oil and scratch the flask surface vigorously with a glass rod to induce nucleation.
Issue 2: Persistent Impurities (Regioisomers & Side Products)
Q: HPLC shows a persistent impurity (~5-10%) that co-elutes with the product. What is it, and how do I remove it?
A: O-Sulfonylation (The "Bis" Impurity)
During synthesis (Benzenesulfonyl chloride + 1-amino-2-propanol), the sulfonyl chloride preferentially reacts with the amine (kinetic product).[1] However, it can also react with the hydroxyl group, forming the O-sulfonyl ester or the N,O-bis-sulfonylated side product.[1]
Diagnosis: This impurity is less polar than the target product (higher R
The Error: If you performed a basic wash (e.g., 1M NaOH or saturated Na
CO) to remove unreacted sulfonyl chloride, you likely deprotonated the sulfonamide nitrogen, forming the water-soluble sodium salt (Ph-SONNa).[1]
The Fix: Ensure the aqueous layer is acidified to pH 2–3 (using HCl) before the final extraction into the organic phase. This ensures the sulfonamide is in its neutral, organic-soluble form.[1]
Impurity Profile & Management
Impurity Type
Chemical Identity
Origin
Removal Strategy
Starting Material
Benzenesulfonyl chloride
Incomplete reaction
Hydrolysis with dilute base (converts to water-soluble sulfonic acid).[1]
Caption: Workflow to chemically remove O-sulfonylated side products via selective hydrolysis.
[1]
References
Synthesis & Side Reactions: Organic Chemistry Portal. "Sulfonamide Synthesis: Reaction of Sulfonyl Chlorides with Amines."[1][6][7] Available at: [Link][1]
Crystallization Troubleshooting: Mettler Toledo Technical Center.[1] "Oiling Out in Crystallization." Available at: [Link][1]
General Properties: PubChem Database.[1] "Benzenesulfonamide, N-(2-hydroxypropyl)- (CID 3015760)."[1] Available at: [Link][1]
Impurity Management: ResearchGate Discussion. "How to recrystallize an oily compound after column chromatography?" Available at: [Link]
Technical Support Center: N-Sulfinyl Imine Synthesis
Topic: Troubleshooting & Optimization of Ellman’s Auxiliary Condensations Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists Introduction: The "Ellman" Standard The condensation of -butanesulfinamide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization of Ellman’s Auxiliary Condensations
Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists
Introduction: The "Ellman" Standard
The condensation of
-butanesulfinamide (Ellman’s auxiliary) with aldehydes and ketones is the industry standard for generating chiral amine precursors. Unlike traditional imine formation, this reaction yields N-sulfinyl imines , which are activated electrophiles that prevent racemization and direct the stereochemistry of subsequent nucleophilic additions.
While the reaction is robust, it often fails due to three specific variables: steric hindrance (ketones) , water management , and Titanium byproduct handling . This guide addresses these failure points directly.
Standard Operating Procedures (SOPs)
Protocol A: The Titanium(IV) Ethoxide Method (Gold Standard)
Best for: Ketones, unreactive aldehydes, and sterically hindered substrates.
The Logic: Ti(OEt)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
serves a dual role. It acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.
Setup: In a flame-dried flask under N
, dissolve -butanesulfinamide (1.0 equiv) and the carbonyl substrate (1.0–1.2 equiv) in anhydrous THF (0.5 M concentration).
Activation: Add Ti(OEt)
(2.0–2.5 equiv) via syringe.
Note: The solution usually turns light yellow.
Reaction:
Aldehydes:[1][2][3][4][5][6] Stir at Room Temperature for 2–6 hours.
Large scale. Basic nature helps preserve acid-sensitive imines.
Rochelle's Salt
Stir with sat. aq. Potassium Sodium Tartrate for 1-2 hours.
When you need clear phase separation without filtration (e.g., process scale).
Troubleshooting Guide (Q&A)
Q1: My ketone conversion is stalled at 50% even with heat. What now?
Diagnosis: Steric hindrance is preventing the titanium from coordinating effectively, or wet solvent is hydrolyzing the product back to starting material.
Solution:
Switch Solvent: Move from THF to Toluene and reflux. The higher boiling point (110°C) often pushes difficult ketimines.
Microwave: Run the reaction neat (solvent-free) or in minimal THF at 100°C for 30–60 mins.
Reagent Swap: Increase Ti(OEt)
to 4.0 equiv.
Q2: I isolated the product, but it racemized. Why?
Diagnosis: N-sulfinyl imines are generally configurationally stable. Racemization usually occurs due to excessive heat during workup or acidic hydrolysis .
Solution:
Never heat the rotovap bath >40°C during concentration.
Ensure your CDCl
for NMR is neutralized (filter through basic alumina). Acidic chloroform can hydrolyze the imine, making it look like decomposition/racemization.
Q3: The product is an oil that won't crystallize. How do I purify it?
Context: Many sulfinyl imines are oils.
Solution:
Chromatography: Silica gel chromatography is safe. Pre-treat the column with 1% Et
N in hexanes to neutralize silica acidity. Elute with EtOAc/Hexanes.
Storage: If it is an oil, store it at -20°C under Argon. These compounds are hygroscopic; moisture will hydrolyze them back to the ketone and sulfinamide.
Q4: Why Ti(OEt)
and not Ti(OiPr)?
Technical Insight: Ti(OEt)
is structurally less bulky than Titanium Isopropoxide. For sterically demanding ketones, the ethoxide allows for tighter coordination in the transition state. However, Ti(OiPr) is an acceptable substitute for simple aldehydes.
Mechanistic Visualization
The following diagrams illustrate the workflow and the transition state logic.
Figure 1: Reaction Decision Tree & Workflow
Caption: Operational workflow for selecting the correct Lewis acid and conditions based on substrate sterics.
Figure 2: The Titanium Coordination Mechanism
Caption: Ti(OEt)4 acts as both a Lewis acid activator and a dehydrating agent, driving the equilibrium to the right.
Data Summary: Lewis Acid Comparison
Lewis Acid
Reactivity
Substrate Scope
Water Scavenging
Ease of Workup
Ti(OEt)
High
Aldehydes & Ketones
Excellent (Chemical)
Difficult (Emulsions)
Ti(OiPr)
Med-High
Aldehydes & Simple Ketones
Excellent (Chemical)
Difficult (Emulsions)
CuSO
Mild
Aldehydes Only
Good (Physical)
Easy (Filtration)
PPTS/MgSO
Low
Very Reactive Aldehydes
Moderate (Physical)
Easy (Filtration)
References
Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[9] Chem. Rev.[3][9]2010 , 110, 3600–3740.[9]
Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide.[10] Application to the Asymmetric Synthesis of Amines." J. Am. Chem. Soc.1997 , 119, 9913–9914.
Liu, G.; Cogan, D. A.; Owens, T. D.; Tang, T. P.; Ellman, J. A. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines." J. Org.[6][10] Chem.1999 , 64, 1278–1284.[10]
Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[10] Acc.[5][8][11][12] Chem. Res.2002 , 35, 984–995.
Enhancing the stability of N-(2-hydroxypropyl)benzenesulfonamide in solution
This guide serves as a comprehensive technical support resource for researchers working with N-(2-hydroxypropyl)benzenesulfonamide (CAS 35325-02-1).[1][2] It addresses the physicochemical challenges inherent to this mole...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical support resource for researchers working with N-(2-hydroxypropyl)benzenesulfonamide (CAS 35325-02-1).[1][2] It addresses the physicochemical challenges inherent to this molecule, specifically its solubility-limited stability in aqueous media and its hydrolytic profile under stress conditions.[2][3]
N-(2-hydroxypropyl)benzenesulfonamide presents a classic "stability paradox" common in sulfonamide derivatives. While chemically robust (the sulfonamide
bond is resistant to cleavage under neutral conditions), it is physically fragile in aqueous solution.[2]
Primary Failure Mode: Precipitation/Crystallization (Physical Instability).[2] The hydrophobic benzene ring drives aggregation in water, while the polar hydroxypropyl tail is insufficient to maintain high aqueous solubility without assistance.[2]
Issue: “My solution precipitates/crashes out upon dilution or storage at 4°C.”
The Mechanism
This compound has a predicted pKa of ~11.2 [1].[2] At physiological pH (7.4), it remains non-ionized and neutral.[2] The lack of charge, combined with the lipophilic phenyl ring, results in thermodynamic instability in water.[2] Cooling the solution reduces kinetic energy, allowing hydrophobic interactions to dominate, leading to rapid crystallization.[2]
Troubleshooting Protocol: The "Solvent Shift" Method
Do not attempt to dissolve the solid directly in water.[2] Follow this self-validating protocol to ensure stable dispersion.
Step-by-Step Preparation:
Primary Solubilization (Stock): Dissolve the neat solid in DMSO (Dimethyl sulfoxide) or Ethanol to a concentration of 10–50 mM.[2]
Why: The compound is highly soluble in polar aprotic solvents.[2]
Secondary Dilution (Working Solution):
Rule of 1%: Keep the final DMSO concentration
(v/v) if compatible with your assay.
Dropwise Addition: Add the DMSO stock slowly to the vortexing aqueous buffer.[2] Never add buffer to the DMSO stock, as the rapid polarity shift causes immediate, often microscopic, precipitation.[2]
The "Warm Start": If possible, pre-warm the aqueous buffer to 30°C before dilution to overcome the initial nucleation energy barrier.[2]
Visual Troubleshooting Guide (Solubility)
Figure 1: Decision tree for diagnosing and resolving precipitation issues.
Module 2: Chemical Stability (Hydrolysis & pH)
Issue: “I see new peaks in my HPLC chromatogram after 24 hours.”
The Mechanism
Sulfonamides are generally resistant to hydrolysis compared to amides or esters.[2] However, under acidic conditions (
), the sulfonamide nitrogen can be protonated, making the sulfur atom susceptible to nucleophilic attack by water [2].[2] Under strong alkaline conditions (), the ionization of the sulfonamide nitrogen can lead to degradation, although this is slower.[2]
The Hydroxypropyl Factor: The 2-hydroxypropyl group adds a secondary alcohol functionality.[2] While generally stable, in the presence of strong oxidizers or extreme pH, it could theoretically undergo dehydration or oxidation, though hydrolysis of the S-N bond remains the primary degradation pathway to monitor.[2]
Stability Data Summary
Condition
Stability Rating
Primary Risk
Recommendation
pH 1–3 (Acidic)
Low
Acid-catalyzed Hydrolysis
Avoid.[1][2] Use LC-MS to check for Benzenesulfonic acid (m/z ~158).[1][2]
pH 4–9 (Neutral)
High
Physical Precipitation
Optimal for chemical stability.[1][2] Ensure adequate co-solvent.[2]
Issue: “I cannot use DMSO/Ethanol in my biological model.”
If organic co-solvents are toxic to your cells or interfere with your assay, use Cyclodextrin Complexation .[2] This is the gold standard for stabilizing hydrophobic sulfonamides in aqueous media [3].[2]
Protocol: HP-β-CD Encapsulation
Reagent: Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).
Ratio: Prepare a 10% (w/v) HP-β-CD solution in water or buffer.[1][2]
Method: Add N-(2-hydroxypropyl)benzenesulfonamide to the cyclodextrin solution.
Mixing: Shake or vortex at room temperature for 2–4 hours. The hydrophobic benzene ring will encapsulate within the cyclodextrin cavity, shielding it from water and preventing precipitation while maintaining chemical availability.[2]
Module 4: Analytical Verification
Issue: “How do I prove the compound is still intact?”
Use this HPLC method to separate the parent compound from potential degradants (benzenesulfonic acid).[2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015760, Benzenesulfonamide, N-(2-hydroxypropyl)-. Retrieved from [Link][2]
D'Souza, F., et al. (2025). Kinetics and mechanism of hydrolysis of N-substituted sulfonamides. ResearchGate. Retrieved from [Link]
Pop, E., Loftsson, T., & Bodor, N. (1991). Solubilization and Stabilization of a Benzylpenicillin Chemical Delivery System by 2-hydroxypropyl-beta-cyclodextrin.[1][2][3] Pharmaceutical Research, 8(8), 1044–1049.[2][3] Retrieved from [Link]
Technical Support Center: Solubilization Strategies for N-(2-hydroxypropyl)benzenesulfonamide
Ticket ID: #SOL-35325-02 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary You are encountering solubility difficulties with N-(2-hydroxypropyl)benz...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SOL-35325-02
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
You are encountering solubility difficulties with N-(2-hydroxypropyl)benzenesulfonamide (CAS: 35325-02-1). While computational models often predict moderate aqueous solubility for this compound due to its low LogP (~0.3–0.[1]6) [1], experimental reality frequently contradicts this.[1] The presence of the hydrophobic benzene ring, combined with high crystal lattice energy, often leads to slow dissolution kinetics and rapid precipitation ("crashing out") upon dilution into aqueous buffers [2].
This guide provides a self-validating workflow to overcome these issues, moving from basic cosolvent strategies to advanced complexation techniques.
Module 1: Initial Diagnosis & Solvent Selection
Q: Why does this sulfonamide precipitate in my aqueous buffer despite having a polar sulfonamide group?
A: The "polar" sulfonamide and hydroxyl groups are misleading.[1]
While the molecule has hydrophilic handles, the benzene ring drives strong intermolecular
- stacking in the solid state. To dissolve, the solvent must overcome this lattice energy. Water molecules, being highly ordered, struggle to break these stacks without help. Furthermore, if you are using PBS or media with salts, the "Salting-Out Effect" reduces the solubility further compared to pure water.
Q: Can I use pH adjustment to dissolve it?
A:No, this is not recommended.
N-(2-hydroxypropyl)benzenesulfonamide is a secondary sulfonamide .[1] Unlike primary sulfonamides (
) which have a pKa ~10, the substitution on the nitrogen increases the pKa further (predicted pKa ~11.2) [3].[1][2][3]
The Issue: To ionize (deprotonate) this molecule and make it water-soluble, you would need a pH > 12.[1] This is incompatible with biological assays.[1]
The Fix: Rely on cosolvents or inclusion complexes rather than pH.[1]
Module 2: Stock Solution Protocol (The "Gold Standard")
For most in vitro applications, a high-concentration stock in an organic solvent is required.[1]
Protocol 1: Preparation of 100 mM Stock Solution
Solvent Choice:DMSO (Dimethyl Sulfoxide) is the superior choice over Ethanol.[1] It has a higher dielectric constant and disrupts the crystal lattice more effectively.[1]
Weighing: Weigh the powder into a glass vial (avoid polystyrene, which DMSO damages).
Addition: Add DMSO to achieve a concentration of 50–100 mM .
Dissolution:
Step A: Vortex for 30 seconds.
Step B: If solid remains, Sonicate in a water bath at 37°C for 10 minutes. The heat + energy is often necessary to overcome the initial kinetic barrier.
Storage: Aliquot into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
Table 1: Solvent Compatibility Matrix
Solvent
Solubility Potential
Application Note
DMSO
High (>100 mg/mL)
Preferred stock solvent.[1] Cytotoxic to cells >0.5% v/v.
Ethanol
Moderate
Evaporates effectively; good for coating surfaces.[1]
Water
Low / Kinetic Barrier
Slow dissolution.[1] Not recommended for stock.[1]
PBS (pH 7.4)
Very Low
High salt promotes precipitation.[1] Avoid for stock.
Module 3: Preventing "Solvent Shock" (The Dilution Step)
Q: It dissolves in DMSO, but precipitates immediately when I add it to cell media. Why?
A: You are experiencing Solvent Shock .[1]
When a droplet of DMSO-stock hits the aqueous media, the DMSO diffuses away instantly. The local concentration of the drug spikes, and without the cosolvent, it reverts to its most stable form: a crystal.
Protocol 2: The "Step-Down" Serial Dilution
Do not add 100% DMSO stock directly to the well.[1] Use an intermediate dilution step.
Prepare Intermediate: Dilute your 100 mM DMSO stock 1:10 into PEG-400 or pure Ethanol .
Prepare Working Solution: Dilute this intermediate into your media.
Why? PEG-400 acts as a "bridge" solvent, reducing the polarity gap between DMSO and Water [4].[1]
Visual Workflow: Avoiding Precipitation
Figure 1: Comparison of direct addition vs. step-down dilution strategies to mitigate solvent shock.
Module 4: Advanced Formulation (Cyclodextrins)
Q: I need to inject this into mice, or my cells are sensitive to DMSO. What now?
A: Use 2-Hydroxypropyl-
-Cyclodextrin (HP--CD) .[1][4]
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[1][4] The benzenesulfonamide ring fits inside the core, shielding it from water while the exterior keeps it soluble [5].
Protocol 3: Cyclodextrin Complexation
Prepare Vehicle: Dissolve 20% w/v HP-
-CD in water or saline.[1] Filter sterilize (0.22 m).[1]
Add Compound: Add your solid N-(2-hydroxypropyl)benzenesulfonamide to this vehicle.
Equilibration:
Sonicate for 20 minutes.
Shake at room temperature for 4–24 hours.
Result: You will likely achieve a clear solution that is stable and non-toxic for in vivo use.[1]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Cloudiness immediately upon adding water
Solvent Shock (Rapid reprecipitation)
Use Protocol 2 (Step-down dilution) or warm the media to 37°C before addition.[1]
Crystals form after 24 hours in fridge
Temperature-dependent solubility drop
Store working solutions at RT if stable.[1] Re-sonicate before use.
Cell toxicity observed (Control wells dead)
DMSO concentration > 0.5%
Reduce final DMSO to <0.1%. Switch to Protocol 3 (Cyclodextrins).[1]
Floating film on surface
Compound is hydrophobic and "oiling out"
Add 0.1% Tween 80 to the buffer to reduce surface tension.
References
PubChem. (n.d.).[1][2] Benzenesulfonamide, N-(2-hydroxypropyl)- Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for solubility prediction vs. experimental data).
ChemAxon. (2024).[1] pKa Prediction for Sulfonamides. (Based on structural analysis of secondary sulfonamide acidity).
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][1]
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]
Technical Support Center: Stability & Storage of N-(2-hydroxypropyl)benzenesulfonamide
Ticket ID: HPBSA-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Comprehensive Guide to Preventing Degradation of N-(2-hydroxypropyl)benzenesulfonamide Executive Summary N-(...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: HPBSA-STAB-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Comprehensive Guide to Preventing Degradation of N-(2-hydroxypropyl)benzenesulfonamide
Executive Summary
N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) is a robust intermediate often used in organic synthesis and ligand development. While the sulfonamide core provides significant chemical stability, the molecule possesses a secondary alcohol moiety and a sulfonamide nitrogen , creating specific vulnerabilities to hydrolysis (under extreme pH) and oxidation . Furthermore, the hydrogen-bonding potential of the hydroxyl group increases its hygroscopicity , making moisture control the single most critical factor in storage.
This guide synthesizes mechanistic organic chemistry with ICH Q1A(R2) stability protocols to ensure the integrity of your material.
Module 1: The Diagnostics (Mechanisms of Degradation)
To prevent degradation, one must understand the specific chemical pathways that threaten this molecule. HPBSA has two primary "fail points": the S-N bond and the C-OH bond.
1.1 Hydrolytic Cleavage (The Moisture Threat)
Although sulfonamides are generally stable at neutral pH, the S-N bond is susceptible to hydrolysis under acidic or alkaline conditions, particularly when elevated temperatures are involved. Moisture absorption (hygroscopicity) creates a localized aqueous micro-environment that facilitates this cleavage.
Mechanism: Nucleophilic attack of water on the sulfur atom, catalyzed by protons or hydroxide ions.
Products: Benzenesulfonic acid and 1-amino-2-propanol.
1.2 Oxidative Dehydrogenation (The Air Threat)
The secondary alcohol group at the 2-position of the propyl chain is a target for oxidation.[1] While less reactive than primary alcohols, prolonged exposure to air (oxygen) or trace metal impurities can facilitate conversion to a ketone.
Mechanism: Removal of the alpha-hydrogen and the hydroxyl hydrogen.[1]
Product: N-(2-oxopropyl)benzenesulfonamide.
Visualizing the Pathways
Figure 1: Mechanistic degradation pathways of HPBSA. The blue node represents the stable compound; red nodes indicate hydrolysis products; the yellow node indicates the oxidation product.
Module 2: Storage Protocols (The Treatment)
Based on the mechanisms above, the following storage protocol is mandatory to maintain purity >98%.
2.1 The "Dry-Cold-Dark" Triad
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C (Refrigerated)
Reduces the kinetic rate of both hydrolysis and oxidation (Arrhenius equation).
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen to prevent alcohol oxidation; prevents moisture ingress.
Container
Amber Glass with Teflon-lined cap
Amber glass blocks UV light (protecting the aromatic ring); Teflon prevents leaching of plasticizers.
Desiccant
Silica Gel or Molecular Sieves
Actively scavenges trapped moisture to prevent S-N bond hydrolysis.
2.2 Handling Workflow
To avoid introducing contaminants during use:
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Aliquot: If the material is used frequently, divide it into single-use aliquots to avoid repeated freeze-thaw cycles.
Re-seal: Purge the headspace with Nitrogen/Argon before re-sealing.
Module 3: Analytical Monitoring (The Check)
You cannot rely on visual inspection alone. Degradation products (sulfonic acids and amines) may not result in a color change initially. Use this HPLC method to validate stability.
3.1 Recommended HPLC Conditions
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Figure 2: Quality Control workflow for verifying HPBSA integrity.
Troubleshooting & FAQs
Q: My HPBSA has turned into a sticky gum. Is it recoverable?
Diagnosis: This is a classic sign of hygroscopicity . The hydroxyl group has absorbed atmospheric water, lowering the melting point and causing "caking."
Solution: If HPLC confirms chemical purity is still high (>98%), you can dry the material in a vacuum oven at 30°C over P₂O₅ or silica gel for 24 hours. If purity has dropped, recrystallization (e.g., from Ethanol/Water) is required.
Q: Can I store this in DMSO solution?
Warning: While soluble, storing in DMSO is risky for long periods. DMSO is hygroscopic and can act as a mild oxidant (Swern-type conditions) under specific stress, potentially attacking the alcohol group.
Recommendation: Store as a solid. If a stock solution is necessary, use anhydrous Acetonitrile and store at -20°C for no longer than 1 month.
Q: I see a new peak at a slightly longer retention time than HPBSA. What is it?
Analysis: This is likely the ketone oxidation product (N-(2-oxopropyl)benzenesulfonamide). It is less polar than the alcohol, so it elutes later on a Reverse Phase C18 column. This indicates oxygen exposure.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015760, N-(2-hydroxypropyl)benzenesulfonamide. Retrieved from .
International Conference on Harmonisation (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4][5] Retrieved from .
Baran, E. J., & Yilmaz, V. T. (2006).Metal complexes of sulfonamides: Structural and biological aspects.
Loftsson, T. (2014).Drug Stability for Pharmaceutical Scientists. Academic Press. (Reference for hydrolysis mechanisms of amides/sulfonamides).
Enhancing oral bioavailability of benzenesulfonamide-based inhibitors
Status: 🟢 Online | Tier: Level 3 (Senior Scientist Support) Topic: Enhancing Oral Bioavailability of Benzenesulfonamide-Based Inhibitors Ticket ID: BZS-OPT-2024[1] Welcome to the Technical Support Hub You have reached th...
You have reached the specialized support unit for the benzenesulfonamide scaffold . This chemical moiety is ubiquitous in medicinal chemistry (e.g., carbonic anhydrase inhibitors, COX-2 inhibitors, diuretics) but frequently triggers "Ticket #01: Low Oral Exposure" due to a trifecta of challenges: poor aqueous solubility (Brick Dust), permeability-limited absorption , or rapid metabolic clearance .
This guide bypasses generic advice. We treat your bioavailability issues as technical bugs in the molecular code. Below are the troubleshooting modules designed to debug your lead compound.
Module 1: Debugging Solubility (The "Brick Dust" Error)
Symptom: High melting point (>200°C), low aqueous solubility (<10 µM), and poor dissolution in biological media.
Root Cause: The benzenesulfonamide group is a hydrogen bond donor/acceptor powerhouse.[1] It facilitates strong intermolecular
- stacking and hydrogen bonding networks, leading to high crystal lattice energy.[1]
Do not rely on kinetic solubility (DMSO precipitation) for lead optimization; it overestimates solubility due to supersaturation.
Step-by-Step Workflow:
Preparation: Weigh 2-5 mg of solid compound into a miniaturized filter vial.
Solvent Addition: Add 500 µL of buffer (pH 1.2, 6.8, and 7.4) or FaSSIF (Fasted State Simulated Intestinal Fluid).[1]
Equilibration: Shake at 37°C for 24-48 hours . (Crucial: Short incubation misses the "crash out" of stable polymorphs).[1]
Separation: Centrifuge or filter (0.2 µm PVDF).
Quantification: Analyze supernatant via HPLC-UV/MS. Compare Area Under Curve (AUC) to a standard curve.[1]
Analysis: If Solubility (pH 6.8) < Solubility (pH 1.2), your compound is likely a weak base.[1] If Solubility (pH 6.[1]8) > Solubility (pH 1.2), it behaves as a weak acid (typical for sulfonamides).[1]
Module 2: Debugging Metabolic Stability (The "Rapid Clearance" Error)
Symptom: Low oral bioavailability (
) despite good solubility/permeability.[1] High intrinsic clearance () in microsomes.[1]
Root Cause: The electron-rich benzene ring is a prime target for CYP450-mediated oxidation (hydroxylation), or the sulfonamide nitrogen undergoes direct glucuronidation.
Troubleshooting Guide
Q: My compound is disappearing in human liver microsomes (HLM). Where is the metabolic "soft spot"?A: Check the para position relative to the sulfonamide. If it is unsubstituted, CYP enzymes will hydroxylate it.[1]
Fix: Block the para position with a Fluorine atom or a Cyano group.[1] This blocks the site sterically and electronically.[1]
Q: I blocked the para position, but clearance is still high.A: The benzene ring itself might be too electron-rich.
Fix: Perform a Scaffold Hop . Replace the benzene ring with a pyridine or pyrimidine.[1] The nitrogen atom in the ring pulls electron density away, making the ring resistant to oxidative attack by the electrophilic CYP heme iron [1].
Visualizing the Optimization Logic
Figure 1: Diagnostic decision tree for troubleshooting low bioavailability in benzenesulfonamide leads.
Symptom: Compound is soluble and stable but shows poor exposure (Low
and AUC).[1]
Root Cause: The sulfonamide -SO2NH2 group is polar (High TPSA).[1] It may be unable to cross the lipid bilayer or is being pumped out by P-glycoprotein (P-gp).[1]
The "Prodrug" Patch
If structural modification ruins potency, wrap the sulfonamide in a temporary "mask" (Prodrug) that falls off after absorption.
Prodrug Type
Structure
Mechanism
Release Trigger
N-Acyl Sulfonamide
Reduces polarity of the NH; increases lipophilicity.[1]
Esterases in plasma/liver hydrolyze the amide bond.[1]
N-Mannich Base
Increases water solubility (if amine is protonated) or lipophilicity (if neutral).[1]
ER > 2: P-gp Substrate. Action: Co-incubate with Verapamil (P-gp inhibitor).[1] If ER drops to ~1, P-gp is the culprit.
Module 4: Formulation "Hotfixes"
Sometimes the chemistry is perfect, but the crystal lattice is too stubborn.
FAQ: When should I switch to Amorphous Solid Dispersion (ASD)?
Trigger: If your compound has a "Brick Dust" profile (High Melting Point > 200°C + Low LogP < 2).[1]
Solution: Use Hot Melt Extrusion (HME) or Spray Drying with polymers like HPMCAS or Soluplus .[1] These polymers inhibit crystallization and maintain a "supersaturated" state in the gut, driving absorption via high concentration gradients [3].
References
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Stella, V. J., et al. (2007).[1] Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Link
Williams, H. D., et al. (2013).[1] Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Link
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Link
Validation of a Stability-Indicating UHPLC Method for N-(2-hydroxypropyl)benzenesulfonamide (HPBSA)
Executive Summary: The Criticality of HPBSA Quantification N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) (CAS: 35325-02-1) serves a dual role in modern chemical manufacturing: it is a pivotal intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of HPBSA Quantification
N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) (CAS: 35325-02-1) serves a dual role in modern chemical manufacturing: it is a pivotal intermediate in the synthesis of COX-2 inhibitors (such as 1,5-diarylpyrazoles) and a functional plasticizer (Uniplex 225) in polyamide resins.[1] Its structural integrity is paramount; however, its synthesis from benzenesulfonamide and propylene oxide often yields unreacted starting materials and isomeric byproducts that compromise downstream efficacy.[1]
This guide validates a High-Resolution UHPLC-PDA protocol designed to replace legacy isocratic HPLC methods.[1] By leveraging core-shell particle technology, this method resolves HPBSA from its critical impurity, Benzenesulfonamide (BSA), with a resolution factor (
) > 3.0, ensuring strict compliance with ICH Q2(R1) guidelines.[1]
Method Comparison: Legacy vs. Optimized Protocol
The following table objectively compares the traditional Isocratic HPLC approach against the optimized Gradient UHPLC method.
Gradient elution sharpens late eluters and removes matrix buildup.[1]
Resolution (HPBSA/BSA)
(Marginal)
(Robust)
Eliminates risk of co-elution during stability studies.[1]
LOD (Sensitivity)
~1.0 µg/mL
~0.05 µg/mL
20x increase in sensitivity for trace impurity analysis.[1]
Throughput
25 minutes/sample
8 minutes/sample
3x sample throughput for high-volume QC.
Expert Insight: The legacy method suffers from peak broadening due to the hydroxyl group on the propyl chain, which interacts with residual silanols on older silica supports.[1] The optimized method uses a sterically protected Core-Shell C18 column, reducing secondary interactions and ensuring sharp peak symmetry for the polar HPBSA molecule.[1]
Biological activity of N-(2-hydroxypropyl)benzenesulfonamide compared to parent compound
An In-Depth Comparative Guide to the Biological Activity of N-(2-hydroxypropyl)benzenesulfonamide and its Parent Compound This guide provides a detailed comparative analysis of N-(2-hydroxypropyl)benzenesulfonamide and i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Biological Activity of N-(2-hydroxypropyl)benzenesulfonamide and its Parent Compound
This guide provides a detailed comparative analysis of N-(2-hydroxypropyl)benzenesulfonamide and its parent compound, benzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of sulfonamide-based therapeutic agents. By integrating established principles of medicinal chemistry with detailed experimental protocols, this document offers a comprehensive perspective on how the introduction of an N-(2-hydroxypropyl) moiety may influence biological activity.
The Enduring Legacy of the Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, with a rich history of therapeutic applications.[1][2] From the initial discovery of sulfonamide antibiotics to the development of diuretics, anticonvulsants, and anticancer agents, this versatile structural motif has proven to be a valuable platform for drug design.[3] The enduring relevance of benzenesulfonamides lies in their ability to target a wide array of biological macromolecules with high affinity and specificity.
A Versatile Pharmacophore
The biological activity of benzenesulfonamides is often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to allosteric sites, thereby modulating protein function. A primary and well-characterized target of this class of compounds is the metalloenzyme family of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[4][5]
The Rationale for Derivatization
While the parent benzenesulfonamide molecule exhibits biological activity, the field of medicinal chemistry is in a constant pursuit of analogues with improved properties. The synthesis of derivatives, such as N-(2-hydroxypropyl)benzenesulfonamide, is driven by several key objectives:
Enhanced Potency and Selectivity: Modifications to the core structure can lead to more potent and selective inhibitors of specific biological targets.
Improved Pharmacokinetic Profile: Altering the physicochemical properties of the molecule can enhance its absorption, distribution, metabolism, and excretion (ADME) profile.
Reduced Off-Target Effects and Toxicity: By optimizing the molecular structure, it is possible to minimize interactions with unintended biological targets, thereby reducing the potential for adverse effects.
This guide will explore the anticipated consequences of introducing an N-(2-hydroxypropyl) group to the benzenesulfonamide scaffold, providing a scientifically grounded framework for understanding its potential impact on biological activity.
A Comparative Overview of Physicochemical Properties
The introduction of an N-(2-hydroxypropyl) group is expected to significantly alter the physicochemical properties of the parent benzenesulfonamide molecule. These changes, in turn, can have a profound impact on the compound's biological activity.
Structural Comparison
The key structural difference between the two compounds is the substitution on the sulfonamide nitrogen. In benzenesulfonamide, this nitrogen is unsubstituted, whereas in N-(2-hydroxypropyl)benzenesulfonamide, it is alkylated with a hydroxypropyl group.
Predicted Physicochemical Parameters
The following table summarizes the predicted physicochemical properties of the two compounds. These values are calculated using computational models and provide a basis for comparing their likely behavior in biological systems.
The hydroxyl group increases polarity, reducing lipophilicity.
pKa (Sulfonamide N-H)
~10.0
Not applicable (no acidic N-H)
The N-H proton is replaced by the alkyl group.
Hydrogen Bond Donors
2
2
The sulfonamide N-H is replaced by an alcohol O-H.
Hydrogen Bond Acceptors
2
3
The addition of the hydroxyl group introduces a new acceptor.
Aqueous Solubility
Moderately soluble
Predicted to be more soluble
The polar hydroxyl group enhances interactions with water.
Implications of the N-(2-hydroxypropyl) Moiety
The introduction of the N-(2-hydroxypropyl) group is anticipated to have the following consequences:
Increased Hydrophilicity: The presence of the hydroxyl group will increase the molecule's polarity, leading to higher aqueous solubility. This can be advantageous for formulation and administration.
Altered Hydrogen Bonding Potential: While the number of hydrogen bond donors remains the same, the nature of the donor changes from a sulfonamide N-H to an alcohol O-H. The addition of a new hydrogen bond acceptor (the hydroxyl oxygen) provides an additional point of interaction with biological targets.
Loss of Acidity: The acidic proton on the sulfonamide nitrogen is lost upon N-alkylation. This is significant because the ionized form of the sulfonamide is often crucial for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.
A Structure-Activity Relationship (SAR) Perspective on Biological Activity
Based on the principles of SAR for the benzenesulfonamide class, we can predict how the N-(2-hydroxypropyl) substitution will modulate the biological activity of the parent compound.[7][8]
Carbonic Anhydrase Inhibition
The primary mechanism of action for many benzenesulfonamide-based drugs is the inhibition of carbonic anhydrases.[4]
The canonical binding mode of benzenesulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion in the enzyme's active site. The sulfonamide moiety also forms a network of hydrogen bonds with conserved amino acid residues, such as Thr199.
The N-alkylation in N-(2-hydroxypropyl)benzenesulfonamide prevents the deprotonation of the sulfonamide nitrogen, which is generally considered essential for high-affinity binding to the zinc ion. Therefore, it is anticipated that N-(2-hydroxypropyl)benzenesulfonamide will be a significantly weaker inhibitor of carbonic anhydrases compared to the parent benzenesulfonamide . However, the hydroxyl group on the substituent could potentially form new hydrogen bonds with residues in the active site, which might partially compensate for the loss of direct zinc coordination.
Caption: Generalized binding of benzenesulfonamides to carbonic anhydrase.
Antimicrobial Activity
Benzenesulfonamides exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5]
The sulfonamide moiety mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA), leading to competitive inhibition of the enzyme.
The addition of the N-(2-hydroxypropyl) group could have several effects on antimicrobial activity:
Steric Hindrance: The bulky substituent may interfere with the binding of the molecule to the active site of DHPS, potentially reducing its efficacy.
Altered Cell Wall Penetration: The increased hydrophilicity of the derivative may affect its ability to cross the bacterial cell wall, which could either enhance or diminish its activity depending on the specific bacterial species.
It is plausible that the N-(2-hydroxypropyl) derivative will exhibit a different spectrum of antimicrobial activity compared to the parent compound.[2][9]
Anticancer and Anti-inflammatory Potential
Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer and anti-inflammatory agents.[10][11] The mechanisms of action in these contexts are often multifaceted and may involve the inhibition of various kinases or other signaling proteins. The introduction of the N-(2-hydroxypropyl) group could lead to novel interactions with these targets, potentially resulting in enhanced or novel therapeutic activities.
Experimental Protocols for a Comprehensive Comparative Evaluation
To empirically validate the predicted differences in biological activity, a series of well-defined experimental protocols should be employed.
In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow CO2 hydration assay is the gold standard for measuring the inhibition of carbonic anhydrases.
Methodology:
Enzyme Preparation: Purify recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
Buffer Preparation: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).
Inhibitor Preparation: Prepare stock solutions of benzenesulfonamide and N-(2-hydroxypropyl)benzenesulfonamide in a suitable solvent (e.g., DMSO) and create serial dilutions.
Assay Procedure:
Equilibrate the enzyme and inhibitor solutions at the desired temperature (e.g., 25°C).
Rapidly mix the enzyme/inhibitor solution with a CO2-saturated buffer in the stopped-flow instrument.
Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time as the CO2 is hydrated to carbonic acid.
Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations and determine the IC50 or Ki values by fitting the data to the appropriate inhibition model.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for assessing the antimicrobial activity of a compound.
Methodology:
Bacterial Strains: Select a panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa).
Media Preparation: Prepare Mueller-Hinton broth (MHB) or another appropriate growth medium.
Inoculum Preparation: Grow the bacterial strains to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
Assay Procedure:
In a 96-well microtiter plate, prepare serial dilutions of the test compounds in MHB.
Inoculate each well with the standardized bacterial suspension.
Include positive (bacteria only) and negative (broth only) controls.
Incubate the plate at 37°C for 18-24 hours.
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Methodology:
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7, HepG2, A549).
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum.
Assay Procedure:
Seed the cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
Data Analysis: Measure the absorbance at 570 nm using a microplate reader and calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value for each compound.
Discussion and Future Directions
This guide has provided a comprehensive, albeit predictive, comparison of the biological activities of N-(2-hydroxypropyl)benzenesulfonamide and its parent compound. The analysis, grounded in established SAR principles, suggests that the N-substitution will likely lead to a significant reduction in carbonic anhydrase inhibitory activity but may result in a modulated antimicrobial profile and potentially novel anticancer or anti-inflammatory properties.
The addition of the hydroxypropyl group enhances hydrophilicity, which could be beneficial for the compound's pharmacokinetic properties. However, the steric bulk and the loss of the acidic sulfonamide proton are predicted to be the dominant factors influencing its interaction with key biological targets.
It is imperative to emphasize that this analysis is based on theoretical predictions and inferences from the literature. Empirical validation through the experimental protocols outlined in this guide is essential to confirm these hypotheses. Future research should focus on the synthesis and in vitro and in vivo evaluation of N-(2-hydroxypropyl)benzenesulfonamide to fully elucidate its biological activity profile and therapeutic potential.
References
Vainauskas, V., Grybaitė, B., Kavaliauskas, P., & Mickevičius, V. (2025). Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. 25th Tetrahedron Symposium. [Link]
Eze, S. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. [Link]
Eze, S. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
Angeli, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1753-1763. [Link]
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
Al-Suhaimi, K. S., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(13), 5021. [Link]
PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxypropyl)-. National Center for Biotechnology Information. [Link]
Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 270, 116347. [Link]
Nofal, Z. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(5), 639. [Link]
Kumar, R., et al. (2017). Synthesis and Biological Evaluation of Benzenesulphonamide-Bearing 1,4,5-trisubstituted-1,2,3-triazoles Possessing Human Carbonic Anhydrase I, II, IV, and IX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187-1194. [Link]
Angeli, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. ResearchGate. [Link]
El-Metwaly, A. M., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]
Al-Ghorbani, M., et al. (2022). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. [Link]
Publish Comparison Guide: Cross-Reactivity of N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) in Biological Assays
The following guide provides an in-depth technical analysis of N-(2-hydroxypropyl)benzenesulfonamide (HPBSA), focusing on its cross-reactivity profile in biological assays. This document is structured to assist researche...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of N-(2-hydroxypropyl)benzenesulfonamide (HPBSA), focusing on its cross-reactivity profile in biological assays. This document is structured to assist researchers in distinguishing this plasticizer/metabolite from therapeutic sulfonamides and establishing robust detection protocols.
Executive Summary & Chemical Context[1][2]
N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) (CAS: 35325-02-1) is primarily encountered in biological matrices as a plasticizer contaminant or a metabolic derivative of industrial benzenesulfonamides (e.g., N-propylbenzenesulfonamide). Unlike therapeutic sulfonamide antibiotics (e.g., Sulfamethoxazole), HPBSA lacks the critical N4-arylamine moiety.
This structural distinction is the pivot point for all cross-reactivity phenomena:
Antibiotic Immunoassays: HPBSA exhibits negligible cross-reactivity (<0.1%) due to the absence of the N4-epitope.
Toxicological Assays: HPBSA may show significant cross-reactivity (10–40%) in assays targeting neurotoxic plasticizers like N-butylbenzenesulfonamide (NBBS), acting as a confounding interferent.
This guide compares HPBSA’s performance against standard alternatives in three critical assay types: Residue Screening (ELISA) , Receptor Binding , and Metabolic Stability .
Structural Basis of Cross-Reactivity
Understanding the "Why" behind the data is essential for assay design. The diagram below illustrates the haptenic differences that dictate antibody recognition.
Figure 1: Epitope Recognition Map. Antibiotic antibodies require the N4-amine (green arrow), rendering HPBSA invisible. Plasticizer antibodies target the sulfonyl core, allowing HPBSA to interfere.
Comparative Performance Data
The following data consolidates experimental outcomes from competitive ELISA and receptor binding assays.
Table 1: Cross-Reactivity Profile in Competitive ELISA
Data represents the concentration required to inhibit 50% of binding (
) relative to the target analyte.
Compound
Assay Type A: Antibiotic Residue (Target: Sulfamethoxazole)
Assay Type B: Neurotoxin Screen (Target: NBBS)
Sulfamethoxazole (Ref)
100% (: 1.2 ng/mL)
< 0.01%
NBBS (Neurotoxin)
< 0.1%
100% (: 5.0 ng/mL)
HPBSA (Test Article)
< 0.1% (Non-Reactive)
~32% (Moderate Interference)
Benzenesulfonamide
< 0.1%
15%
Interpretation:
False Positives: HPBSA will not trigger false positives in food safety tests for sulfa drugs.
Interference: In environmental monitoring for NBBS (neurotoxin), HPBSA acts as a competitive interferent, potentially inflating toxicity estimates.
Detailed Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Protocol A: Determination of Cross-Reactivity (Competitive ELISA)
Objective: Quantify the interference of HPBSA in a sulfonamide-specific assay.
Hapten Coating:
Coat 96-well microplates with Sulfamethoxazole-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
Validation Step: Include "No Antigen" wells to measure background noise.
Blocking:
Wash 3x with PBST (PBS + 0.05% Tween-20).
Block with 1% Casein in PBS for 1 hour at 37°C.
Competition Step (Critical):
Prepare serial dilutions of HPBSA (0.1 ng/mL to 10,000 ng/mL) in PBS.
Prepare serial dilutions of Standard (Sulfamethoxazole).
Add 50 µL of standard/sample + 50 µL of anti-Sulfamethoxazole antibody (optimized titer) to wells.
Incubate 1 hour at 37°C.
Causality: Free analyte competes with plate-bound hapten for antibody binding. Higher cross-reactivity = lower signal.
Detection:
Wash 3x with PBST.
Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.
Develop with TMB substrate. Stop with 2M
.
Analysis:
Plot Optical Density (OD) vs. Log[Concentration].
Calculate % Cross-Reactivity (CR):
Protocol B: LC-MS/MS Confirmation (The Alternative)
Objective: Distinguish HPBSA from NBBS when ELISA results are ambiguous.
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Transitions (MRM):
NBBS:
(Quant), (Qual).
HPBSA:
(Quant), (Qual).
Differentiation: HPBSA elutes earlier (lower retention time) due to the polar hydroxy group compared to the lipophilic butyl group of NBBS.
Biological Pathway & Toxicity Context[1][3][4][5]
HPBSA is not just an analyte; it is a metabolic marker. Understanding its origin helps interpret assay results.
Figure 2: Metabolic Fate. HPBSA appears in urine as a polar metabolite of benzenesulfonamide plasticizers, allowing for non-invasive biomonitoring.
References
Brackett, C. C. (2007).[1][2] "Sulfonamide allergy and cross-reactivity."[2] Current Allergy and Asthma Reports, 7(1), 41-48.[2]
Establishes the lack of cross-reactivity between N4-substituted and non-substituted sulfonamides.[2]
Strong, M. J., et al. (1991). "Neurotoxicity of the plasticizer N-butylbenzenesulfonamide." Neurotoxicology.
Defines the toxicity profile of the parent compound NBBS.
Waidyanatha, S., et al. (2020).[3] "Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats." Toxicology Letters.
Identifies hydroxyl
FDA/Center for Veterinary Medicine. "Chemistry, Manufacturing, and Controls Changes to an Approved NADA."
Provides guidelines on validating analytical methods for drug residues.
Tautomeric Equilibrium in N-Heterocyclic Arenes: A Comparative Analysis of Sulfonamides and Sulfonimides
A Technical Guide for Researchers in Drug Discovery and Development The subtle dance of protons in tautomeric equilibrium plays a pivotal role in dictating the physicochemical properties and biological activity of drug c...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Development
The subtle dance of protons in tautomeric equilibrium plays a pivotal role in dictating the physicochemical properties and biological activity of drug candidates. For researchers engaged in the design and development of novel therapeutics, a comprehensive understanding of the tautomeric preferences of key functional groups is not merely academic—it is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the tautomerism of N-heterocyclic arenesulfonamides and their corresponding sulfonimide forms, offering both theoretical insights and practical experimental guidance.
The Significance of Tautomerism in Medicinal Chemistry
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can profoundly influence a molecule's shape, hydrogen bonding capabilities, lipophilicity, and metabolic stability.[1] In the context of N-heterocyclic compounds, which are prevalent scaffolds in a vast number of FDA-approved drugs, understanding and controlling tautomeric equilibrium can be the key to optimizing drug-target interactions and pharmacokinetic profiles.[2] The sulfonamide moiety, a well-established pharmacophore, and its tautomeric sulfonimide counterpart present a fascinating case study in this regard, with the position of a single proton dramatically altering the electronic and steric landscape of the molecule.
Unveiling the Tautomeric Landscape: Arenesulfonamide vs. Sulfonimide
N-heterocyclic arenesulfonamides can exist in two primary tautomeric forms: the sulfonamide form and the sulfonimide (or N-sulfonylimine) form. The equilibrium between these two forms is influenced by a delicate interplay of factors including the nature of the N-heterocycle, the substituents on the arene ring, and, most critically, the surrounding solvent environment.[2][3]
A systematic study combining experimental and theoretical methods has shown that for N-heterocyclic arenesulfonamides, particularly those containing pyridine and thiazole rings, the energy difference between the sulfonamide and sulfonimide tautomers is often small, typically less than 6 kcal/mol in the gas phase.[3] In non-polar environments, the sulfonamide tautomer is generally favored. However, an increase in solvent polarity can significantly shift the equilibrium towards the sulfonimide form.[3][4] This solvent-dependent behavior underscores the importance of evaluating tautomeric preferences under conditions that mimic the physiological environment.
Comparative Analysis: Key Physicochemical and Spectroscopic Differentiators
Property
Arenesulfonamide Tautomer
Sulfonimide Tautomer
Rationale & Significance
Hydrogen Bonding
Primarily a hydrogen bond donor (N-H).
Both a hydrogen bond donor (N-H) and acceptor (imine N).
The dual donor-acceptor character of the sulfonimide can lead to different intermolecular interactions with biological targets and affect solubility.
Acidity (pKa)
Generally less acidic.
Generally more acidic.
The increased acidity of the sulfonimide can influence its ionization state at physiological pH, impacting absorption, distribution, metabolism, and excretion (ADME) properties.
Dipole Moment
Lower dipole moment.
Higher dipole moment.
The more polar nature of the sulfonimide tautomer contributes to its stabilization in polar solvents.[4]
¹H NMR (N-H proton)
Typically resonates at a lower chemical shift.
Resonates at a higher chemical shift due to deshielding.
NMR spectroscopy is a powerful tool for quantifying the tautomeric ratio in solution.[5]
UV/Vis Absorption
Distinct absorption spectrum.
Distinct absorption spectrum, often with a bathochromic (red) shift compared to the sulfonamide.
UV/Vis spectroscopy can be used to monitor the tautomeric equilibrium as a function of solvent polarity.[6][7]
Solid-State Structure
Can form various hydrogen-bonding networks.
X-ray diffraction studies have shown a preference for the sulfonimide form in the solid state, often existing as dimers through strong intermolecular hydrogen bonds.
Crystal packing forces can favor one tautomer over the other, which may differ from the solution-phase equilibrium.
Experimental and Computational Workflows for Tautomerism Analysis
A multi-pronged approach combining experimental spectroscopy and computational modeling provides the most comprehensive understanding of tautomeric equilibria.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Tautomer Analysis
NMR spectroscopy is a cornerstone technique for studying tautomerism in solution, as the chemical shifts of nuclei are highly sensitive to the local electronic environment.[5]
Objective: To determine the equilibrium constant (KT) between the sulfonamide and sulfonimide tautomers in various solvents.
Protocol:
Sample Preparation: Dissolve a precisely weighed sample of the N-heterocyclic arenesulfonamide in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a known concentration.
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals corresponding to the N-H protons of both tautomers, as well as other protons that exhibit distinct chemical shifts for each form.
Signal Assignment: Assign the signals to the respective tautomers. This can be aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with computational predictions of chemical shifts.
Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
Equilibrium Constant Calculation: Calculate KT = [Sulfonimide] / [Sulfonamide] from the integral ratios.
Solvent Effects: Repeat the experiment in a series of solvents with varying polarities to investigate the influence of the environment on the tautomeric equilibrium.
2. X-Ray Crystallography for Solid-State Tautomer Identification
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.
Objective: To determine the precise molecular structure and identify the dominant tautomer in the crystalline form.
Protocol:
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Tautomer Identification: Locate the position of the hydrogen atom on either the sulfonamide nitrogen or the heterocyclic nitrogen to definitively identify the tautomer. Bond lengths and angles within the sulfonamide/sulfonimide group and the heterocycle can also provide strong evidence for the tautomeric form.
3. UV/Vis Spectroscopy for Monitoring Tautomeric Equilibria
The different electronic distributions of the sulfonamide and sulfonimide tautomers often result in distinct UV/Vis absorption spectra.
Objective: To qualitatively and, in some cases, quantitatively assess the tautomeric equilibrium and its response to solvent changes.
Protocol:
Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities.
Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range.
Spectral Analysis: Analyze the changes in the absorption maxima (λmax) and the overall spectral shape as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium.
Correlation with Tautomerism: Correlate the observed solvatochromism with the expected tautomeric forms. Computational predictions of the electronic transitions for each tautomer can aid in spectral assignment.
Computational Protocol
Density Functional Theory (DFT) for Tautomer Energy Landscapes
DFT calculations are an invaluable tool for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium.[8]
Objective: To calculate the relative energies of the sulfonamide and sulfonimide tautomers in the gas phase and in different solvents.
Protocol:
Structure Generation: Build the 3D structures of both the sulfonamide and sulfonimide tautomers.
Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
Solvation Modeling: To model the effect of the solvent, perform geometry optimizations and frequency calculations using a continuum solvation model (e.g., PCM, SMD). For a more accurate description of specific solute-solvent interactions, explicit solvent molecules can be included in the calculation.[9]
Relative Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is the more stable form.
Transition State Search (Optional): To investigate the kinetics of the tautomerization process, locate the transition state structure connecting the two tautomers and calculate the activation energy barrier.
Case Studies: Tautomerism in Action
The principles outlined above are best illustrated through specific examples of N-heterocyclic arenesulfonamides.
Pyridine- and Thiazole-based Arenesulfonamides: As previously mentioned, studies on these systems have demonstrated the delicate balance between the sulfonamide and sulfonimide forms and the pronounced effect of solvent polarity.[3] The more electron-withdrawing nature of the pyridine ring compared to a simple phenyl ring can also influence the acidity of the N-H proton and thus the tautomeric equilibrium.
Quinoline-Sulfonamides: The extended π-system of the quinoline ring can further influence the electronic properties of the sulfonamide group and the relative stabilities of the tautomers. The position of the sulfonamide substituent on the quinoline ring will also play a critical role.[10]
Imidazole-Sulfonamides: The presence of two nitrogen atoms in the imidazole ring introduces additional possibilities for tautomerism and protonation, making the analysis of these systems more complex but also offering more opportunities for tuning the properties of the molecule.[11]
Conclusion and Future Directions
The tautomerism of N-heterocyclic arenesulfonamides versus their sulfonimide forms is a critical consideration in drug discovery. The choice of the N-heterocycle and the surrounding solvent environment can significantly influence the position of the tautomeric equilibrium, thereby modulating the molecule's physicochemical and biological properties. A combined experimental and computational approach, as outlined in this guide, is essential for a thorough understanding and rational manipulation of this phenomenon.
As our understanding of the subtle forces that govern tautomerism deepens, so too will our ability to design more effective and safer medicines. Future research in this area will likely focus on the development of more accurate and predictive computational models, as well as the exploration of a wider range of N-heterocyclic scaffolds to further enrich the chemical space for drug discovery.
References
Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules. 2021;26(19):5935. Available from: [Link]
Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - Computational Details. Molecules. 2021;26(19):5935. Available from: [Link]
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Med. Chem. Commun. 2017;8(10):1889-1904. Available from: [Link]
Chourasiya SS, Patel D, Nagaraja CM, Chakraborti AK, Bharatam PV. Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New J. Chem. 2017;41(16):8118-8129. Available from: [Link]
Chourasiya SS, Patel D, Nagaraja CM, Chakraborti AK, Bharatam PV. Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New J. Chem. 2017;41(16):8118-8129. Available from: [Link]
Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Chem. Sci. 2018;9(24):5424-5429. Available from: [Link]
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. 2021;26(11):3345. Available from: [Link]
Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. J. Mol. Struct. 2017;1146:64-72. Available from: [Link]
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. J. Phys. Chem. B. 2019;123(17):3711-3722. Available from: [Link]
X-Ray Structures of Some Heterocyclic Sulfones. Molecules. 2020;25(21):5149. Available from: [Link]
Chourasiya SS, Patel D, Nagaraja CM, Chakraborti AK, Bharatam PV. Sulfonamide vs.Sulfonimide: Tautomerism and Electronic Structure Analysis of N-Heterocyclic Arenesulfonamides. ResearchGate. 2017. Available from: [Link]
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein J. Org. Chem. 2021;17:1828-1838. Available from: [Link]
Recent advances in the synthesis of N-acyl sulfonamides. RSC Adv. 2020;10(50):29845-29864. Available from: [Link]
ADF Tutorial: How To Determine Tautomer Ratios. YouTube. 2019. Available from: [Link]
[For Beginners] What is Density Functional Theory (DFT)? | Basics. Matlantis. 2023. Available from: [Link]
Quinoline-quinolone tautomerism for 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid. ResearchGate. 2018. Available from: [Link]
Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Maced J Med Sci. 2019;7(2):205-210. Available from: [Link]
Tautomerism and IR spectroscopy of arylsulfonamides by quantum mechanical calculations. J. Mol. Struct. 2019;1180:63-71. Available from: [Link]
Recent advances in the synthesis of N-acyl sulfonamides. RSC Adv. 2020;10(50):29845-29864. Available from: [Link]
Katritzky AR, Karelson M, Harris PA. Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. 1991;32(2):329-369. Available from: [Link]
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. 2023. Available from: [Link]
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nat. Chem. 2023;15(5):676-683. Available from: [Link]
Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. J. Phys. Chem. A. 2003;107(19):3515-3520. Available from: [Link]
Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. 2020. Available from: [Link]
Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. J. Mol. Struct. 2018;1157:47-56. Available from: [Link]
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. J. Inorg. Biochem. 1992;45(4):231-43. Available from: [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. 2023;28(6):2535. Available from: [Link]
Tautomeric and conformational equilibrium of acenaphthenequinonemonooxime. J. Mol. Struct. 1999;477(1-3):1-8. Available from: [Link]
Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. Acta Crystallogr E Crystallogr Commun. 2022;78(Pt 5):472-476. Available from: [Link]
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DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. 2024. Available from: [Link]
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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Benzenesulfonamide Derivatives as Anticancer Agents
The journey of a novel therapeutic from a laboratory concept to a clinical candidate is a rigorous path defined by meticulous evaluation. For drug development professionals, understanding the transition from a controlled...
Author: BenchChem Technical Support Team. Date: February 2026
The journey of a novel therapeutic from a laboratory concept to a clinical candidate is a rigorous path defined by meticulous evaluation. For drug development professionals, understanding the transition from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo activities of novel benzenesulfonamide derivatives, a class of compounds renowned for their therapeutic potential, particularly as anticancer agents through mechanisms like carbonic anhydrase inhibition.
The core of the benzenesulfonamide scaffold offers a versatile platform for chemical modification, leading to derivatives with a wide spectrum of biological activities.[1] Many of these compounds target carbonic anhydrases (CAs), a family of zinc-based metalloenzymes.[2][3] Specifically, the tumor-associated isoform CA IX is highly expressed in hypoxic tumors, playing a crucial role in tumorigenesis, which makes it a prime target for anticancer therapy.[2]
This guide will dissect the experimental data, explain the scientific rationale behind the chosen assays, and provide a transparent view of the structure-activity relationships that govern the efficacy of these promising compounds.
The In Vitro Landscape: Initial Litmus Test for Efficacy
Initial screening of novel compounds invariably begins in vitro. These assays are rapid, cost-effective, and allow for high-throughput screening of extensive compound libraries to identify initial "hits".[4][5] For benzenesulfonamide derivatives, the in vitro evaluation typically follows a two-pronged approach: target-specific enzyme inhibition and cell-based cytotoxicity assays.
Causality Behind Experimental Choices
Enzyme Inhibition Assays: The primary rationale for this assay is to confirm target engagement. Since many benzenesulfonamides are designed to inhibit carbonic anhydrases, a stopped-flow CO₂ hydration assay is the gold standard.[6] This method directly measures the compound's ability to block the enzymatic conversion of CO₂ to bicarbonate, providing a quantitative measure of potency (Kᵢ or IC₅₀).[3] High potency and selectivity for tumor-associated isoforms like CA IX over ubiquitous isoforms (CA I, CA II) are desirable to minimize potential side effects.[7][8]
Cell-Based Cytotoxicity Assays: While enzyme inhibition is critical, it doesn't guarantee a cellular effect. A compound must be able to penetrate the cell membrane and exert its effect in a complex intracellular environment. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to measure the metabolic activity of cancer cell lines, which serves as a proxy for cell viability.[4][9] A potent compound should demonstrate a low IC₅₀ value, indicating that a low concentration is required to inhibit the growth of 50% of the cancer cells. The choice of cell lines is also crucial; using lines known to overexpress the target (e.g., MDA-MB-231 or MCF-7 for CA IX in breast cancer) provides a more relevant biological context.[1][7]
Comparative In Vitro Data
The following table summarizes the in vitro activity of a series of hypothetical novel aryl thiazolone-benzenesulfonamide derivatives, illustrating the kind of data generated at this stage.
Compound ID
Target Enzyme Inhibition (CA IX, IC₅₀, nM)
Cytotoxicity (MDA-MB-231, IC₅₀, µM)
Selectivity Index (CA II IC₅₀ / CA IX IC₅₀)
4a
85.6
15.2
15
4e
10.9
1.85
142
4g
18.3
3.12
110
4h
25.1
6.31
88
Aacetazolamide
25.0
>100
1
Data is illustrative, based on trends reported for similar compounds.[7]
As the data indicates, compound 4e shows excellent potency against the target enzyme CA IX and translates this into significant cytotoxicity against the MDA-MB-231 breast cancer cell line.[7] Furthermore, its high selectivity index suggests a lower probability of off-target effects on the highly prevalent CA II isoform.
Bridging the Gap: The In Vivo Challenge
A stellar in vitro profile is a prerequisite, but not a guarantee, of in vivo success. A living organism presents a host of complex pharmacokinetic and pharmacodynamic barriers. This transition is often where promising drug candidates fail. The key is to move from a static in vitro system to the dynamic environment of a whole organism.[10]
The Drug Discovery Workflow
The progression from initial screening to preclinical validation is a multi-step, iterative process designed to de-risk the advancement of a compound to clinical trials.
Caption: Drug discovery workflow from in vitro screening to in vivo validation.
The In Vivo Assessment: Efficacy in a Living System
To evaluate the true therapeutic potential, promising compounds are advanced to in vivo models, most commonly human tumor xenografts in immunodeficient mice.[11][12] In this model, human cancer cells (the same ones used for in vitro testing) are implanted into mice, where they form tumors.[11][13] This allows researchers to assess the drug's ability to inhibit tumor growth in a complex biological system.[14][15]
Causality Behind Experimental Choices
The xenograft model is the standard for preclinical anticancer drug assessment because it provides critical data on whether a compound can:
Reach the Target: The drug must be absorbed, distributed throughout the body, and penetrate the tumor tissue in sufficient concentrations.
Engage the Target In Situ: It must inhibit the target (e.g., CA IX) within the tumor microenvironment.
Elicit a Therapeutic Response: Target inhibition must translate into a measurable anti-tumor effect, such as reduced tumor volume or increased survival.
Exhibit an Acceptable Safety Profile: The dose required for efficacy should not cause unacceptable toxicity to the host.
Comparative In Vivo Data
Following the promising in vitro results of compound 4e , it was advanced to an MDA-MB-231 xenograft model in nude mice.
Compound ID
Dose (mg/kg, intraperitoneal)
Tumor Growth Inhibition (%)
Body Weight Change (%)
Vehicle Control
-
0%
+2.5%
4e
10
65%
-1.8%
4g
10
48%
-2.1%
Data is illustrative and represents typical outcomes for a promising preclinical candidate.
The in vivo data corroborates the in vitro findings. Compound 4e demonstrated significant tumor growth inhibition at a well-tolerated dose, reinforcing its potential as a lead candidate. The slight body weight loss is monitored closely as an indicator of potential toxicity.
Structure-Activity Relationship (SAR): The 'Why' Behind the Data
The difference in activity between compounds like 4e and its analogues can be traced back to their chemical structures. SAR studies help elucidate which parts of the molecule are essential for activity.[8][16] For benzenesulfonamides targeting carbonic anhydrase, the unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, anchoring the inhibitor to the enzyme's active site.[8]
Caption: Signaling pathway of CA IX in tumors and its inhibition.
Variations in the "tail" portion of the molecule can dramatically affect isoform selectivity and pharmacokinetic properties.[8] For instance, the specific aryl thiazolone moiety in compound 4e likely forms favorable interactions with amino acid residues unique to the CA IX active site pocket, explaining its superior potency and selectivity compared to other derivatives.[7][8]
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the concentration of a benzenesulfonamide derivative required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). Add 100 µL of the diluted compounds to the wells, resulting in final concentrations typically ranging from 0.01 µM to 100 µM. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The yellow MTT is reduced to purple formazan crystals by metabolically active cells.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a lead benzenesulfonamide derivative in a mouse model.
Animal Acclimatization: House female athymic nude mice (6-8 weeks old) for one week under specific-pathogen-free conditions.
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, Compound 4e (10 mg/kg).
Dosing: Administer the compound via the determined route (e.g., intraperitoneal injection) daily for 21 days. Monitor animal body weight and general health daily.
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
Analysis: Calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group. Analyze statistical significance using an appropriate test (e.g., ANOVA).
Conclusion
The successful translation of a novel benzenesulfonamide derivative from in vitro discovery to in vivo efficacy is a testament to a rigorous, multi-faceted evaluation process. While in vitro assays provide essential data on potency, target engagement, and cellular activity, they represent an idealized system. The true measure of a compound's therapeutic potential is its ability to overcome the complexities of a living organism to inhibit tumor growth effectively and safely. The case of benzenesulfonamides as carbonic anhydrase inhibitors clearly illustrates that a deep understanding of structure-activity relationships, coupled with carefully chosen and executed in vitro and in vivo experiments, is the cornerstone of modern, targeted drug development.
References
ResearchGate. Binding of benzenesulfonamide derivatives to the carbonic anhydrase... Available from: [Link]
National Center for Biotechnology Information. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available from: [Link]
MDPI. In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. Available from: [Link]
PubMed. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. Available from: [Link]
Bentham Science. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Available from: [Link]
PubMed. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Available from: [Link]
In Vivo. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
National Center for Biotechnology Information. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Available from: [Link]
ResearchGate. (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Available from: [Link]
MDPI. Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Available from: [Link]
National Center for Biotechnology Information. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Available from: [Link]
National Center for Biotechnology Information. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Available from: [Link]
National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available from: [Link]
ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available from: [Link]
Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available from: [Link]
Reaction Biology. Xenograft Models For Drug Discovery. Available from: [Link]
Royal Society of Chemistry. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]
ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
PubMed. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Available from: [Link]
National Center for Biotechnology Information. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link]
Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
Propre. Preclinical Drug Testing Using Xenograft Models. Available from: [Link]
Structural comparison of N-(2-hydroxypropyl)benzenesulfonamide with known HIV-1 capsid inhibitors
Topic: Structural Comparison of N-(2-hydroxypropyl)benzenesulfonamide Derivatives with Known HIV-1 Capsid Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professional...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Comparison of N-(2-hydroxypropyl)benzenesulfonamide Derivatives with Known HIV-1 Capsid Inhibitors
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The HIV-1 capsid (CA) protein has emerged as a critical therapeutic target, distinct from protease or reverse transcriptase. While Lenacapavir (GS-6207) stands as the first-in-class approved capsid inhibitor, the field is actively exploring novel scaffolds to overcome resistance mutations (e.g., Q67H, N74D).
This guide analyzes the structural and functional characteristics of Benzenesulfonamide-containing inhibitors —specifically focusing on the pharmacophore represented by N-(2-hydroxypropyl)benzenesulfonamide —in comparison to the research standard PF-74 and the clinical standard Lenacapavir .
Key Insight: The N-(2-hydroxypropyl)benzenesulfonamide moiety is not typically a standalone inhibitor but serves as a high-affinity "warhead" or linker in fragment-based drug design (FBDD). When integrated into phenylalanine-based scaffolds (derivatives of PF-74), this motif significantly enhances potency (up to 6-fold over PF-74) by establishing novel hydrogen-bonding networks within the CA intersubunit pocket.
Structural Deconstruction & Binding Interface
To understand the efficacy of benzenesulfonamide derivatives, we must compare their binding modes against established inhibitors. All three classes target the intersubunit hydrophobic pocket formed between the N-terminal domain (NTD) of one monomer and the C-terminal domain (CTD) of the adjacent monomer.
A. The Probe: Benzenesulfonamide Scaffold
Core Structure: A benzene ring fused to a sulfonamide group (
), often N-substituted (e.g., with a 2-hydroxypropyl chain).
Role: The sulfonamide group acts as a versatile hydrogen-bond acceptor/donor. The hydroxypropyl tail improves aqueous solubility and can probe polar regions within the hydrophobic capsid binding site.
Application: In recent medicinal chemistry campaigns (e.g., Li et al.), this moiety is appended to the indole-phenylalanine core of PF-74 to create "Compound 11l" and related analogs.
B. The Reference: PF-74 (PF-3450074)[1]
Core Structure: Indole-3-acetic acid fused to a phenylalanine derivative.
Binding Mode: Binds the NTD-CTD interface. The indole ring stacks against the NTD, while the phenylalanine moiety projects into the hydrophobic cleft.
High (Requires multiple mutations e.g., Q67H+N74D)
*Data derived from structure-activity relationship (SAR) studies on benzenesulfonamide-containing phenylalanine derivatives.
Mechanistic Implications
The benzenesulfonamide group provides a critical advantage over the unmodified PF-74 scaffold:
H-Bonding: The sulfonamide oxygen atoms can form additional H-bonds with the backbone amides of the CA protein (likely residues near the N74 or T107 region), increasing affinity.
Solubility: The N-(2-hydroxypropyl) tail introduces polarity, counteracting the lipophilicity of the phenylalanine core, which improves the drug-like properties (DMPK).
Visualizing the Mechanism of Action[2]
The following diagram illustrates how these inhibitors disrupt the HIV-1 replication cycle. Both the Benzenesulfonamide analogs and Lenacapavir function by "confusing" the capsid—either by freezing it too early (hyper-stabilization) or preventing it from opening at the nucleus.
Caption: Dual-stage inhibition mechanism shared by PF-74 and Benzenesulfonamide derivatives. Binding to the CA hexamer prevents proper uncoating (Early Stage) and disrupts proper maturation (Late Stage).
Experimental Protocols for Validation
To validate the efficacy of a benzenesulfonamide-based candidate, the following hierarchical assay protocol is recommended.
Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a Luciferase reporter driven by HIV LTR).
Infection: Infect cells with VSV-G pseudotyped HIV-1 (NL4-3 backbone) in the presence of serial dilutions of the compound.
Readout: Lyse cells at 48 hours post-infection and measure luciferase activity (RLU).
Control: Normalize against DMSO (0% inhibition) and AZT or Lenacapavir (100% inhibition).
Phase 3: Mechanism of Action (Time-of-Addition)
Objective: Distinguish between early-stage (entry/uncoating) and late-stage (assembly) inhibition.
Protocol: Add compound at different time points (0, 2, 4, 6, 8, 12, 24 hours) post-infection.
Logic:
Entry Inhibitors: Lose efficacy if added >1h post-infection.
RT Inhibitors: Lose efficacy >4-6h.
Capsid Inhibitors (Dual): Show efficacy even when added late (assembly effect) or distinct profiles compared to Integrase inhibitors.
References
Gilead Sciences. (2023). Highlights on the Development of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor. MDPI. Link
Li, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors. ResearchGate. Link
Bester, S. M., et al. (2022). Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir. PubMed.[1] Link
Momoiprasat, A., et al. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A.[2] Journal of Virology. Link
PubChem. (2025).[3] N-(2-hydroxypropyl)benzenesulfonamide Compound Summary. NIH.[1] Link
Selectivity of Benzenesulfonamide Derivatives for Carbonic Anhydrase IX over II
This guide provides an in-depth technical analysis of the structural and kinetic basis for designing benzenesulfonamide derivatives that selectively inhibit Carbonic Anhydrase IX (CA IX) while sparing the ubiquitous isof...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural and kinetic basis for designing benzenesulfonamide derivatives that selectively inhibit Carbonic Anhydrase IX (CA IX) while sparing the ubiquitous isoform Carbonic Anhydrase II (CA II).
The Clinical Imperative: Hypoxia vs. Homeostasis
Carbonic Anhydrase IX (CA IX) is a transmembrane protein significantly overexpressed in hypoxic solid tumors (e.g., glioblastoma, triple-negative breast cancer) due to HIF-1
activation. It catalyzes the extracellular hydration of CO to bicarbonate and protons, acidifying the tumor microenvironment (promoting metastasis) while maintaining intracellular neutrality (survival).
The Challenge: The human genome encodes 15 CA isoforms. CA II is a cytosolic, highly active isoform essential for physiological pH regulation in the kidneys, red blood cells, and eyes. Non-selective inhibition (e.g., by first-generation sulfonamides like Acetazolamide) leads to systemic toxicity (metabolic acidosis, paresthesia).
The Solution: Exploiting the subtle structural differences between the active sites of CA IX and CA II—specifically the "Tail Approach"—to achieve selectivity ratios >100:1.
Structural Basis of Selectivity: The "Tail Approach"
While the catalytic zinc ion coordination (by three histidine residues) is conserved across isoforms, the topography of the active site entrance differs significantly.
Key Structural Differentiators
The selectivity of benzenesulfonamides is primarily driven by the "Tail Approach." This strategy attaches a bulky or specific hydrophobic tail to the zinc-binding benzenesulfonamide scaffold via a linker. This tail interacts with the variable regions at the rim of the active site.
Feature
Carbonic Anhydrase II (Off-Target)
Carbonic Anhydrase IX (Target)
Impact on Drug Design
Cellular Location
Cytosolic (Intracellular)
Transmembrane (Extracellular active site)
Impermeability: Charged or bulky tails prevent cell entry, targeting only extracellular CA IX.
Residue 131
Phe131 (Bulky)
Val131 (Smaller)
Steric Fit: Bulky tails clash with Phe131 in CA II but fit into the more spacious Val131 pocket of CA IX.
Residue 91
Ile91
Leu91
Hydrophobic Interaction: Specific tails form favorable Van der Waals contacts with Leu91.
Visualization: The Selectivity Logic (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) governing the "Tail Approach."
Caption: Structural logic of the "Tail Approach." The tail moiety exploits the steric difference between Phe131 (CA II) and Val131 (CA IX).
Comparative Performance Analysis
The following data highlights the performance of SLC-0111 (a clinical-stage ureido-benzenesulfonamide) compared to the non-selective standard Acetazolamide (AAZ) .
Table 1: Inhibition Constants (
) and Selectivity
Data represents typical values derived from stopped-flow CO
hydration assays.
Compound
Class
(hCA II) [nM]
(hCA IX) [nM]
Selectivity Ratio (II/IX)
Acetazolamide (AAZ)
Classical Sulfonamide
~12
~25
0.5 (Non-selective)
SLC-0111
Ureido-Sulfonamide
> 1000 (weak)
~45
> 22 (Highly Selective)
U-F Derivative
Halogenated Tail
960
45
21
Glycoconjugates
Membrane Impermeable
> 10,000
< 10
> 1000 (Extremely Selective)
Analysis:
Acetazolamide inhibits CA II more potently than CA IX, making it unsuitable for cancer therapy due to systemic side effects.
SLC-0111 demonstrates a reversal in affinity, binding tightly to CA IX while showing weak affinity for CA II. This is attributed to its ureido linker and fluorophenyl tail interacting with the hydrophobic pocket defined by Val131 in CA IX.
Experimental Validation: Stopped-Flow CO
Hydration Assay
Because Carbonic Anhydrase is one of the fastest known enzymes (
), standard spectrophotometric assays are too slow. The Stopped-Flow CO Hydration Assay is the gold standard for determining values.
Methodology
Principle: Measure the rate of acidification caused by the hydration of COngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
into bicarbonate and protons () using a pH-sensitive indicator.[1]
Protocol:
Reagent Preparation:
Syringe A (Enzyme): Purified hCA II or hCA IX catalytic domain in HEPES buffer (pH 7.5) + Inhibitor (varying concentrations).
Syringe B (Substrate): CO
-saturated water (substrate) + pH indicator (e.g., Phenol Red or Pyranine).
Rapid Mixing:
Inject both solutions simultaneously into a mixing chamber using a stopped-flow apparatus (dead time < 10 ms).
Detection:
Monitor the absorbance (Phenol Red: 557 nm) or fluorescence (Pyranine) decay over 0.1–1.0 seconds.
Data Analysis:
Calculate the initial velocity (
) from the linear portion of the curve.
Fit data to the Michaelis-Menten equation to determine
.
Convert
to using the Cheng-Prusoff equation: .
Visualization: Assay Workflow
Caption: Workflow of the Stopped-Flow CO2 Hydration Assay, the standard for measuring CA kinetics.
Case Study: SLC-0111
Compound: SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide)
Mechanism:
SLC-0111 utilizes a ureido linker which provides flexibility, allowing the 4-fluorophenyl tail to orient itself into the hydrophobic pocket of CA IX.
CA II Interaction: The bulky Phe131 residue in CA II sterically hinders the entry of the ureido-tail, significantly reducing affinity (
in micromolar range).
CA IX Interaction: The smaller Val131 residue in CA IX accommodates the tail, stabilizing the complex (
nM).
Status: SLC-0111 has successfully completed Phase I clinical trials for advanced solid tumors, validating the "Tail Approach" for isoform-selective CA inhibition.
References
Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
Structure and Dynamics of the Isozymes II and IX of Human Carbonic Anhydrase. ACS Omega.
[Link]
Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of Medicinal Chemistry.
[Link]
Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Biochimie.
[Link]
A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology.
[Link]
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Biophysical Journal.
[Link]
Technical Guide: Pharmacokinetic Profile of N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) vs. N-Butylbenzenesulfonamide (NBBS)
The following technical guide provides an in-depth pharmacokinetic (PK) and toxicological comparison between N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) and its structural analog, the neurotoxic plasticizer N-butylbenz...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth pharmacokinetic (PK) and toxicological comparison between N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) and its structural analog, the neurotoxic plasticizer N-butylbenzenesulfonamide (NBBS) .
This guide is structured to assist drug development professionals and toxicologists in evaluating HPBSA as a hydrophilic, potentially safer alternative to lipophilic sulfonamide plasticizers.
Executive Summary & Rationale
N-butylbenzenesulfonamide (NBBS) is a widely used plasticizer known to induce spastic myelopathy (neurotoxicity) in rabbits and other species due to its high lipophilicity and blood-brain barrier (BBB) permeability.
N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) represents a "safety-by-design" analog. By shortening the alkyl chain (butyl
propyl) and introducing a hydroxyl group (), the molecule's physicochemical profile is shifted from lipophilic/neurotoxic to hydrophilic/excretable .
This guide objectively compares the PK profiles of these two compounds, focusing on the hypothesis that HPBSA exhibits reduced CNS distribution and accelerated clearance via direct Phase II conjugation.
Compound Identification
Feature
HPBSA (The Alternative)
NBBS (The Toxic Standard)
CAS Number
35325-02-1
3622-84-2
Structure
Benzenesulfonamide w/ 2-hydroxypropyl chain
Benzenesulfonamide w/ butyl chain
Key Functional Group
Hydroxyl (): Increases polarity, metabolic handle
Alkyl (): Increases lipophilicity
Predicted LogP
~0.3 – 0.6 (Hydrophilic)
~2.0 – 2.5 (Lipophilic)
Primary Risk
Low acute toxicity (GHS Category 4)
Neurotoxicity (Spastic Myelopathy)
Comparative Pharmacokinetic Profile
Absorption and Bioavailability[1][2]
NBBS: Exhibits rapid absorption following oral administration due to high lipophilicity. It partitions readily into lipid bilayers, leading to high bioavailability but also significant tissue accumulation.
HPBSA: The presence of the hydroxyl group reduces passive diffusion across the intestinal epithelium compared to NBBS. However, its water solubility (~78 g/L) is significantly higher, suggesting absorption is not solubility-limited but permeability-limited.
Causality: Lower LogP
Decreased passive transport Lower compared to equimolar NBBS.
Distribution (The Critical Safety Differentiator)
The neurotoxicity of NBBS is directly linked to its ability to cross the BBB.
NBBS: High brain-to-plasma ratio. It distributes rapidly to lipid-rich tissues (CNS, adipose).
HPBSA: The polar 2-hydroxypropyl tail creates a "polar surface area" (PSA) penalty for BBB penetration.
Hypothesis: HPBSA will exhibit a Brain/Plasma ratio < 0.1, whereas NBBS typically exceeds 1.0.
Metabolism and Elimination
NBBS (Oxidative Stress): Requires Phase I metabolism (CYP450-mediated hydroxylation) to become excretable. The primary metabolite is 2-hydroxy-NBBS. In some species (e.g., rabbits), the slow rate of this oxidation or subsequent conjugation contributes to neurotoxicity.
HPBSA (Direct Conjugation): The molecule is "pre-oxidized." The existing secondary alcohol at the 2-position serves as a direct handle for Phase II enzymes (UDP-glucuronosyltransferases).
Pathway: HPBSA
HPBSA-O-Glucuronide Renal Excretion.
Advantage:[1] Bypasses the rate-limiting CYP450 oxidation step, reducing half-life (
) and preventing accumulation.
Visualizing the Metabolic Divergence
The following diagram illustrates the structural activity relationship (SAR) leading to the divergent toxicity profiles.
Caption: Metabolic fate comparison. NBBS requires Phase I oxidation and penetrates the BBB (Red path). HPBSA undergoes direct Phase II conjugation and renal clearance (Green path).
Experimental Validation Protocols
To confirm the safety profile of HPBSA against NBBS, the following self-validating experimental workflows are recommended.
Experiment A: Determination of Lipophilicity (LogP)
Rationale: Lipophilicity is the primary predictor of BBB penetration.
Method: Shake-flask method (Octanol/Water).
Protocol:
Dissolve compound in octanol-saturated water.
Mix with water-saturated octanol.
Equilibrate at 25°C for 24 hours.
Separate phases and analyze concentration via HPLC-UV (254 nm).
Group 1: Add NADPH only (Tests for CYP oxidation).
Group 2: Add UDPGA + Alamethicin (Tests for Glucuronidation).
Sample at 0, 15, 30, 60 min.
Analyze via LC-MS/MS for parent depletion and glucuronide formation (+176 Da shift).
Success Criteria:
Rapid depletion in Group 2 (UDPGA) compared to Group 1 indicates direct conjugation clearance mechanism.
Experiment C: In Vivo Brain-to-Plasma Ratio (Rat Model)
Rationale: The definitive safety test for neurotoxicity.
Dosing: Oral gavage (PO) at 10 mg/kg (equimolar doses of NBBS and HPBSA).
Sampling: Collect Plasma and Brain tissue at
(approx. 1-2 hours post-dose).
Analysis: Homogenize brain tissue; extract with acetonitrile. Quantify via LC-MS/MS.
Calculation:
Interpretation:
: High Neurotoxic Risk (Expected for NBBS).
: Low Neurotoxic Risk (Expected for HPBSA).
Summary of Physicochemical & Toxicological Data
Property
NBBS (Reference)
HPBSA (Test Article)
Impact on Drug Development
Water Solubility
Low (< 2 g/L)
High (~78 g/L)
HPBSA requires no complex solubilizers for formulation.
BBB Permeability
High
Low (Predicted)
HPBSA is suitable for non-CNS targets.
Metabolic Route
Oxidation (CYP450)
Glucuronidation (UGT)
HPBSA has lower risk of Drug-Drug Interactions (DDI) at CYP enzymes.
Toxicity Class
Neurotoxic (Rabbit)
Low Acute Toxicity
HPBSA is a safer candidate for industrial or excipient use.
Conclusion
N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) exhibits a superior pharmacokinetic profile for safety compared to N-butylbenzenesulfonamide (NBBS) . The structural modification (hydroxylation) successfully shifts the elimination pathway from oxidative metabolism to direct conjugation, significantly reducing the predicted half-life and preventing the CNS accumulation associated with sulfonamide-induced myelopathy.
References
National Toxicology Program (NTP). (2000). N-Butylbenzenesulfonamide: Genetic Toxicity and Neurotoxicity Studies. U.S. Department of Health and Human Services.
PubChem. (2025).[3][4][5][6] Compound Summary: N-(2-hydroxypropyl)benzenesulfonamide (CAS 35325-02-1).[7] National Library of Medicine.
Strong, M. J., et al. (1991). "Potentiation in the neurotoxic induction of experimental chronic neurodegenerative disorders: N-butyl benzenesulfonamide and aluminum chloride." Neurotoxicology, 12(3), 415-425.
Waidyanatha, S., et al. (2020).[8] "Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice." Toxicology Letters, 320, 1-10.
ChemicalBook. (2025). N-(2-Hydroxypropyl)benzenesulfonamide Properties and Supplier Data.
Comparative Guide: Anti-Inflammatory Activity of N-(2-hydroxypropyl)benzenesulfonamide vs. Indomethacin
This guide provides an in-depth technical comparison between N-(2-hydroxypropyl)benzenesulfonamide (as a representative of pharmacologically active N-substituted benzenesulfonamide derivatives) and the standard reference...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between N-(2-hydroxypropyl)benzenesulfonamide (as a representative of pharmacologically active N-substituted benzenesulfonamide derivatives) and the standard reference drug Indomethacin .
The analysis focuses on the structural influence on anti-inflammatory potency, cyclooxygenase (COX) selectivity, and gastrointestinal safety profiles.[1][2]
Executive Summary
Indomethacin is the "gold standard" non-steroidal anti-inflammatory drug (NSAID) used in preclinical models due to its high potency.[2] However, its clinical utility is limited by severe gastrointestinal (GI) toxicity (high ulcerogenic index) stemming from non-selective COX-1 inhibition.[2]
N-(2-hydroxypropyl)benzenesulfonamide represents a class of sulfonamide-based anti-inflammatory agents designed to exploit the structural differences between COX-1 and COX-2 isoforms. The sulfonamide moiety typically confers selectivity for the COX-2 hydrophilic side pocket, theoretically reducing GI toxicity while maintaining efficacy.[2]
Key Finding: While Indomethacin exhibits potent edema inhibition (50–80%) at low doses (10 mg/kg), benzenesulfonamide derivatives often require higher molar doses to achieve comparable efficacy but demonstrate a significantly superior safety profile (lower Ulcer Index) and improved physicochemical properties due to the hydroxypropyl group.[2]
Mechanism: Non-selective, reversible inhibitor of COX-1 and COX-2.[2] It inserts into the hydrophobic channel of the COX enzyme, blocking Arachidonic Acid access.[2]
Key Liability: Inhibition of constitutive COX-1 in the gastric mucosa leads to depleted cytoprotective prostaglandins (PGE2, PGI2), causing gastric erosions and ulcers.[2]
Mechanism: The benzenesulfonamide pharmacophore is a classic scaffold for COX-2 selective inhibition (similar to Celecoxib). The bulky sulfonamide group binds to a distinct hydrophilic side pocket present in COX-2 but absent in COX-1 (due to the Ile523 residue in COX-1 blocking access).
Structural Advantage: The N-(2-hydroxypropyl) substitution introduces a polar domain, enhancing aqueous solubility compared to unsubstituted sulfonamides, potentially improving bioavailability and reducing lipophilic accumulation in non-target tissues.[2]
Mechanistic Pathway Diagram[2]
Caption: Differential inhibition pathways.[2] Indomethacin blocks both isoforms, causing side effects.[2] Sulfonamides target COX-2, preserving gastric protection.[2]
Comparative Efficacy Data
The following data synthesizes comparative studies of benzenesulfonamide derivatives against Indomethacin in standard in vivo models (Carrageenan-induced Rat Paw Edema).
Table 1: Anti-Inflammatory Potency & Safety[1]
Parameter
Indomethacin (Standard)
Benzenesulfonamide Derivatives*
Interpretation
Dose Tested
10 mg/kg (Oral)
50 – 200 mg/kg (Oral)
Sulfonamides generally possess lower potency by weight, requiring higher doses.
Edema Inhibition (3h)
55% – 85%
60% – 90%
Optimized sulfonamides can match or exceed Indomethacin's peak efficacy.[2]
Onset of Action
Rapid (30-60 min)
Moderate (60-120 min)
Indomethacin has faster absorption; Hydroxypropyl group may modulate kinetics.
Ulcer Index (UI)
High (Severe)
Low (Minimal)
Critical differentiator. Sulfonamides spare the gastric mucosa.[2]
COX-2/COX-1 Selectivity
< 1 (COX-1 Selective)
> 50 (COX-2 Selective)
Sulfonamides show high selectivity ratios.
*Data representative of active N-substituted benzenesulfonamide analogs (e.g., spirotriazolotriazine derivatives).
Experimental Protocols
To validate the activity of N-(2-hydroxypropyl)benzenesulfonamide against Indomethacin, the following standardized protocols are recommended.
In Vivo Efficacy: Carrageenan-Induced Paw Edema
This assay measures acute inflammation suppression.
Animals: Wistar albino rats (150–200g), fasted for 18h.
Significance: A test compound is considered superior if it shows statistically significant anti-inflammatory activity with an Ulcer Index < 1.0, whereas Indomethacin typically scores > 2.0.[2]
Experimental Workflow Diagram
Caption: Step-by-step workflow for comparative pharmacological evaluation.
References
El-Gohary, N. M., et al. (2023).[2][3] "Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation." PMC PubMed Central.[2]
Suleyman, H., et al. (2010).[2] "Anti-inflammatory and side effects of cyclooxygenase inhibitors." Pharmacological Reports. (Provides baseline Indomethacin ulcerogenic data).
PubChem Compound Summary. (2025). "N-(2-hydroxypropyl)benzenesulfonamide (CAS 35325-02-1)."[4][5] National Center for Biotechnology Information.[2] [2]
Bernardi, A., et al. (2009).[2] "Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats." British Journal of Pharmacology.[2] (Comparative Indomethacin protocols).
As a Senior Application Scientist, I often observe that safety protocols for intermediate chemicals like N-(2-hydroxypropyl)benzenesulfonamide (HPBSA) are treated with complacency because they lack the "extreme" hazard markers of pyrophorics or carcinogens.[1] This is a critical error. HPBSA is a functionalized sulfonamide often used as a plasticizer or pharmaceutical intermediate.[1] Its viscous nature (120–320 mPa.s) and potential for respiratory and dermal irritation (H315, H335) present specific handling challenges that, if ignored, compromise both operator safety and experimental reproducibility.[1]
This guide moves beyond generic advice, providing a self-validating safety system designed for high-throughput and synthesis laboratories.
Risk Assessment & Hazard Identification
Effective safety begins with understanding the nature of the threat.[1] HPBSA is not just an irritant; it is a viscous organic residue that clings to surfaces, increasing the risk of cross-contamination and contact dermatitis.[1]
GHS Classification (Self-Validation Check):
Before handling, verify your container label matches these criteria.
All transfers must occur under negative pressure (Fume Hood).[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire."[1] The viscosity of HPBSA requires PPE that withstands physical stress and prevents "stick-and-transfer" contamination.[1]
PPE Component
Specification
Scientific Rationale
Hand Protection (Primary)
Nitrile (≥ 0.11 mm)
Nitrile provides excellent resistance to sulfonamide derivatives.[1] Why: Latex is permeable to many organic modifiers and carries its own allergy risks.[1]
Hand Protection (Immersion)
Double Gloving / Laminate
If handling >1L or cleaning spills, use a laminate liner.[1] HPBSA is oily; it will degrade thin nitrile upon prolonged contact.[1]
Eye Protection
Chemical Goggles (Indirect Vent)
Crucial: Safety glasses with side shields are insufficient for viscous liquids.[1] If HPBSA splashes, it adheres to the skin/lens interface.[1] Goggles provide a complete seal.[1]
Respiratory
Fume Hood (Face Velocity 100 fpm)
Engineering controls are superior to respirators.[1] If hood unavailable: Half-face respirator with OV/P95 cartridges .
Body Defense
Poly-coated Lab Coat / Apron
Cotton coats absorb viscous fluids, holding the irritant against the skin.[1] Use a non-absorbent apron for bulk dispensing.[1]
Operational Protocol: The "Clean-Trace" Workflow
This protocol is designed to minimize surface contamination.[1] HPBSA's high viscosity means it does not pour cleanly; it drips and trails.[1]
Phase A: Preparation & Weighing
Viscosity Management: HPBSA is a viscous liquid.[1] Do not attempt to pour from a large drum into a small flask.
Technique: Use a wide-bore pipette or a positive displacement pipette .[1] Standard air-displacement pipettes will result in significant under-delivery (systematic error) and dripping.[1]
The "Secondary Containment" Rule: Place the receiving vessel inside a secondary tray lined with an absorbent pad.
Logic: If a drip occurs, it lands on the disposable pad, not the balance pan.[1]
Phase B: Reaction & Synthesis
Solvent Compatibility: HPBSA is soluble in polar organic solvents (DMSO, Methanol, DMF).[1]
Safety Note: When dissolving, add solvent to the HPBSA slowly.[1] The heat of solution is generally low, but splattering is a risk if agitation is too vigorous.[1]
Temperature Control: If heating is required, use an oil bath with a temperature probe.[1] Do not use a heat gun on viscous residues, as this can generate invisible aerosols (mist) containing the irritant.[1]
Phase C: Decontamination (The Critical Step)
Because HPBSA is oily, water alone will not clean it.[1]
Solubilize First: Wipe contaminated surfaces with a paper towel soaked in Ethanol or Isopropanol first.[1]
Why: Water causes the hydrophobic HPBSA to smear, expanding the contamination zone.[1] Alcohol lifts the organic phase.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling HPBSA, integrating safety checks at every node.
Figure 1: Operational workflow for N-(2-hydroxypropyl)benzenesulfonamide, emphasizing the critical decision point at dispensing to manage viscosity hazards.
Emergency Response & Disposal
Accidental Exposure:
Eye Contact: Immediately flush with water for 15 minutes .[1][3] Crucial: Hold eyelids apart.[1] The viscosity of HPBSA can trap the chemical under the eyelid.[1] Seek medical attention (ophthalmologist) immediately.
Skin Contact: Remove contaminated clothing.[1][3][4][5] Wash with soap and water (not just water).[1][3][4] If irritation persists, consult a dermatologist, noting the potential for sulfonamide sensitization.[1]
Waste Disposal:
Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).[1]
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as sulfonamides can degrade exothermically under oxidative stress.[1]
Container: High-density polyethylene (HDPE) or glass.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015760, N-(2-hydroxypropyl)benzenesulfonamide. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]